4-(3-Nitrophenyl)morpholin-3-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(3-nitrophenyl)morpholin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c13-10-7-16-5-4-11(10)8-2-1-3-9(6-8)12(14)15/h1-3,6H,4-5,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYPJPFTRGWDID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Rivaroxaban Impurity: 4-(3-Nitrophenyl)morpholin-3-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the Rivaroxaban impurity, 4-(3-nitrophenyl)morpholin-3-one. Rivaroxaban, a direct oral anticoagulant, is a critical therapeutic agent, and ensuring its purity is paramount for patient safety and regulatory compliance. This document delves into the chemical structure, potential synthesis, and analytical characterization of the 4-(3-nitrophenyl)morpholin-3-one impurity. Given the limited publicly available data on this specific isomer, this guide synthesizes information from related compounds and established analytical principles to provide a robust framework for its identification, control, and risk assessment. The guide is intended for researchers, scientists, and drug development professionals involved in the manufacturing and quality control of Rivaroxaban.
Introduction to Rivaroxaban and the Imperative of Impurity Profiling
Rivaroxaban is a highly potent and selective direct inhibitor of Factor Xa, a crucial enzyme in the coagulation cascade.[1] It is widely prescribed for the prevention and treatment of various thromboembolic disorders. As with any pharmaceutical active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug development and manufacturing. Impurities can arise from the manufacturing process, degradation of the drug substance, or interaction with excipients.[2] These impurities, even at trace levels, can potentially impact the safety and efficacy of the final drug product. Therefore, rigorous identification, characterization, and control of impurities are mandated by regulatory agencies worldwide.
This guide focuses on a specific potential impurity of Rivaroxaban, 4-(3-nitrophenyl)morpholin-3-one. Understanding the structure, formation, and analytical behavior of this impurity is essential for developing robust control strategies in the production of Rivaroxaban.
Chemical Identity and Structure
The Rivaroxaban impurity of interest is 4-(3-nitrophenyl)morpholin-3-one. Its chemical identity is established by its unique structure and identifiers.
-
Chemical Name: 4-(3-Nitrophenyl)morpholin-3-one
-
CAS Number: 845729-43-3[1]
-
Molecular Formula: C₁₀H₁₀N₂O₄
-
Molecular Weight: 222.20 g/mol
The structure consists of a morpholin-3-one ring system where the nitrogen atom is substituted with a 3-nitrophenyl group. The position of the nitro group on the phenyl ring is a critical determinant of the molecule's chemical and physical properties, as well as its potential toxicological profile.
It is important to distinguish this impurity from its regioisomer, 4-(4-nitrophenyl)morpholin-3-one (CAS Number: 446292-04-2), which is also a known Rivaroxaban-related compound.[3][4]
Potential Synthetic Pathways
While a specific, detailed synthesis of 4-(3-nitrophenyl)morpholin-3-one is not extensively documented in publicly available literature, its synthesis can be logically deduced from established organic chemistry principles and the known synthesis of its 4-nitro isomer. A plausible synthetic route would involve the reaction of morpholin-3-one with 1-fluoro-3-nitrobenzene or a similar electrophilic aromatic substitution reaction.
A general synthetic approach for related compounds involves the nitration of 4-phenylmorpholin-3-one.[5] However, this would likely produce a mixture of ortho, meta, and para isomers, requiring subsequent separation. A more direct and regioselective synthesis would be preferable for obtaining a pure standard of the 3-nitro isomer.
Below is a proposed, logical workflow for the synthesis of 4-(3-nitrophenyl)morpholin-3-one.
Caption: Proposed synthetic workflow for 4-(3-nitrophenyl)morpholin-3-one.
Analytical Characterization
The definitive identification and quantification of 4-(3-nitrophenyl)morpholin-3-one require robust analytical methods. While specific experimental data for this isomer is scarce, its expected spectral characteristics can be predicted based on its structure and comparison with related compounds.
Spectroscopic Data (Predicted)
The following table summarizes the predicted spectroscopic data for 4-(3-nitrophenyl)morpholin-3-one. These predictions are based on the known spectral data of the 4-nitro isomer and general principles of spectroscopy.
| Technique | Predicted Data | Rationale |
| ¹H NMR | Aromatic protons in the range of 7.5-8.5 ppm with complex splitting patterns characteristic of a 1,3-disubstituted benzene ring. Morpholine ring protons as multiplets between 3.5-4.5 ppm. | The electron-withdrawing nitro group will deshield the aromatic protons, shifting them downfield. The morpholine protons will appear as distinct multiplets due to their different chemical environments. |
| ¹³C NMR | Carbonyl carbon around 165-175 ppm. Aromatic carbons between 110-150 ppm, with the carbon attached to the nitro group being significantly deshielded. Morpholine ring carbons between 40-70 ppm. | The chemical shifts are characteristic for the respective functional groups. The position of the nitro group will influence the specific shifts of the aromatic carbons. |
| Mass Spec. | Expected [M+H]⁺ at m/z 223.06. | Based on the molecular formula C₁₀H₁₀N₂O₄. |
| FT-IR | Characteristic peaks for C=O (amide) stretch (~1700 cm⁻¹), asymmetric and symmetric NO₂ stretch (~1530 and ~1350 cm⁻¹), aromatic C-H stretch (~3100-3000 cm⁻¹), and C-O-C (ether) stretch (~1250-1050 cm⁻¹). | These are standard vibrational frequencies for the functional groups present in the molecule. |
Chromatographic Methods for Detection
A validated, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is the cornerstone for the analysis of Rivaroxaban and its impurities.[6][7][8][9]
A General RP-HPLC Method for Rivaroxaban Impurity Profiling:
A typical method would utilize a C18 column with a gradient elution program. The mobile phase would likely consist of an aqueous buffer (e.g., phosphate or formate buffer) and an organic modifier (e.g., acetonitrile or methanol).[6][8][9]
Experimental Protocol: A Representative RP-HPLC Method
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A linear gradient from a lower to a higher percentage of Mobile Phase B over a suitable time to ensure separation of all impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 250 nm.
-
Injection Volume: 10 µL.
Caption: A typical workflow for HPLC-based impurity profiling of Rivaroxaban.
In such a system, 4-(3-nitrophenyl)morpholin-3-one, being a relatively polar molecule, would be expected to elute at a retention time that allows for good resolution from the main Rivaroxaban peak and other process-related impurities. For unambiguous peak identification and confirmation, co-injection with a synthesized reference standard is essential.
For enhanced sensitivity and structural confirmation, coupling the HPLC system to a mass spectrometer (LC-MS) is highly recommended. This would allow for the determination of the molecular weight of the eluting peak, providing strong evidence for the presence of the target impurity.
Toxicological Considerations
The toxicological profile of any pharmaceutical impurity is a critical consideration. There is no specific toxicological data available for 4-(3-nitrophenyl)morpholin-3-one in the public domain. However, the presence of a nitroaromatic moiety raises potential concerns.
Nitroaromatic compounds are a class of chemicals known for their potential to exhibit genotoxicity and other toxic effects. The genotoxicity of nitroarenes is often dependent on the reduction of the nitro group to reactive intermediates that can interact with DNA.[10] The position of the nitro group can significantly influence the metabolic activation and, consequently, the toxicological outcome.
It is crucial to assess the genotoxic potential of this impurity, as genotoxic impurities are typically controlled to much lower levels than non-genotoxic impurities. In the absence of specific data, a precautionary approach should be taken, and the impurity should be controlled to a level that is "as low as reasonably practicable" (ALARP).
Conclusion and Recommendations
4-(3-nitrophenyl)morpholin-3-one is a recognized impurity of Rivaroxaban. While specific data on its synthesis, characterization, and toxicology are limited, this guide provides a framework for its understanding and control based on established scientific principles and data from related compounds.
For drug development professionals, the following recommendations are crucial:
-
Synthesis of a Reference Standard: A pure reference standard of 4-(3-nitrophenyl)morpholin-3-one should be synthesized for definitive identification and quantification.
-
Method Validation: The analytical method used for Rivaroxaban release testing should be validated for its ability to separate and accurately quantify this impurity.
-
Toxicological Assessment: A thorough toxicological assessment, including an evaluation of genotoxic potential, should be conducted to establish appropriate acceptance criteria.
-
Process Control: The manufacturing process of Rivaroxaban should be carefully monitored and controlled to minimize the formation of this and other impurities.
By adhering to these principles, pharmaceutical manufacturers can ensure the quality, safety, and efficacy of their Rivaroxaban products.
References
-
Pharmaffiliates. (n.d.). CAS No: 845729-43-3 | Chemical Name: 4-(3-Nitrophenyl)morpholin-3-one. Retrieved from [Link]
-
Srinivasrao, V., Girase, Y. N., & Soni, D. (2018). Development and Validation of Stability Indicating RP-HPLC Method for Rivaroxaban and Its Impurities. Symbiosis Online Publishing. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information (SI). Retrieved from [Link]
-
Quickcompany. (n.d.). A Process For Preparing 4 (4 Nitrophenyl) 3 Morpholinone. Retrieved from [Link]
-
World Journal of Pharmaceutical Sciences. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. World Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 446292-04-2| Chemical Name : 4-(4-Nitrophenyl)-3-morpholinone. Retrieved from [Link]
-
Al-Shabrawi, M. H., et al. (2023). Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO)®. Molecules. Retrieved from [Link]
-
Apicule. (n.d.). 4-(4-Nitrophenyl)-morpholin-3-ON (CAS No: 446292-04-2) API Intermediate Manufacturers. Retrieved from [Link]
- Google Patents. (n.d.). WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
-
IOSR Journal. (2025). Stability-Indicating Comprehensive Chromatographic Method Development For The Estimation Of Rivaroxaban-Related Substances In Bu. IOSR Journal of Pharmacy and Biological Sciences. Retrieved from [Link]
-
Technical Disclosure Commons. (2025). Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Retrieved from [Link]
-
Frontiers. (n.d.). Comprehensive and robust stability-indicating reversed phase high performance liquid chromatography (RP-HPLC) method for Rivaroxaban: synergistic integration of infrared spectroscopy and clinical pharmacology insights. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2020). Novel Validated RP-HPLC Method for Determination of Rivaroxaban in Bulk and its Pharmaceutical Dosage Form. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
PubMed. (1996). Genotoxicity testing of nitro musks with the SOS-chromotest and the sister-chromatid exchange test. Environmental Science and Pollution Research International. Retrieved from [Link]
-
PubChem. (n.d.). 4-(4-Nitrophenyl)-morpholin-3-ON. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 4-(4-Nitrophenyl)-3-morpholinone. Retrieved from [Link]
-
PubMed. (2009). Assessment of the genotoxic and carcinogenic risks of p-nitrophenol when it is present as an impurity in a drug product. Regulatory Toxicology and Pharmacology. Retrieved from [Link]
-
PubMed. (1986). Mutagenicity and genotoxicity of nitroarenes. All nitro-containing chemicals were not created equal. Mutation Research. Retrieved from [Link]
-
PubMed. (1985). Genotoxicity of benzo[a]pyrene, 2-nitrofluorene and airborne particulates in the DNA-repair host-mediated assay. Mutation Research. Retrieved from [Link]
-
Molkem. (n.d.). 4-(4-Nitrophenyl)morpholin-3-one | Intermediate of Rivaroxaban. Retrieved from [Link]
-
NIST. (n.d.). Morpholine, 4-phenyl-. Retrieved from [Link]
- Google Patents. (n.d.). CN106432218A - Rivaroxaban impurities and preparing method and application thereof.
-
Agilent. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]
-
PubMed. (1993). Involvement of different pathways in the genotoxicity of nitropropanes in cultured mammalian cells. Pharmacogenetics. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis and Characterization of Chiral Impurities of Rivaroxaban, Used as an Anticoagulant Drug. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). FT-IR spectral studies FT-IR spectra of the parent ligands and their Ru(II) complexes were recorded in a KBr disc in the region. Retrieved from [Link]
-
FSIS USDA. (n.d.). Screening and Confirmation of Four Nitrofuran Metabolites by Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b).... Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. EP2560964A1 - Process for preparing 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. apicule.com [apicule.com]
- 5. "A Process For Preparing 4 (4 Nitrophenyl) 3 Morpholinone" [quickcompany.in]
- 6. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 7. Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO)® - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iosrjournals.org [iosrjournals.org]
- 9. Frontiers | Comprehensive and robust stability-indicating reversed phase high performance liquid chromatography (RP-HPLC) method for Rivaroxaban: synergistic integration of infrared spectroscopy and clinical pharmacology insights [frontiersin.org]
- 10. Mutagenicity and genotoxicity of nitroarenes. All nitro-containing chemicals were not created equal - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Safety Profile of 4-(3-Nitrophenyl)-3-morpholinone: A Technical Guide
This document provides a detailed technical guide on the chemical safety of 4-(3-Nitrophenyl)-3-morpholinone. It is intended for researchers, scientists, and drug development professionals who may handle this compound. The guide has been structured to deliver not just data, but actionable insights grounded in the principles of chemical causality and laboratory best practices.
Chemical Identification and Properties
4-(3-Nitrophenyl)-3-morpholinone is recognized as a key intermediate and a known impurity in the synthesis of the anticoagulant drug Rivaroxaban.[1][2] Its identity is established by the following identifiers. For comparative purposes, the identifiers for the surrogate compound, 4-(4-Nitrophenyl)-3-morpholinone, are also provided.
| Identifier | 4-(3-Nitrophenyl)-3-morpholinone | 4-(4-Nitrophenyl)-3-morpholinone (Surrogate) |
| CAS Number | 845729-43-3[1][3] | 446292-04-2[2][4] |
| Molecular Formula | C₁₀H₁₀N₂O₄[1][3] | C₁₀H₁₀N₂O₄[2][4] |
| Molecular Weight | 222.20 g/mol [1][3] | 222.20 g/mol [2] |
| Synonyms | Rivaroxaban - In house impurity[1] | 4-(4-nitrophenyl)-3-oxomorpholine, Rivaroxaban Impurity 37[2] |
| Storage | 2-8°C Refrigerator; Keep in dark place, sealed in dry, room temperature[1][3] | Room Temperature[3] |
Hazard Identification and GHS Classification
The primary hazard data for 4-(3-Nitrophenyl)-3-morpholinone is derived from chemical supplier information. It is classified as an irritant. Due to the limited scope of this data, the more detailed classification for the 4-nitro isomer is presented as a probable, more comprehensive hazard profile.
Principle of Causality: The morpholinone core is a stable heterocyclic structure, but the presence of the nitrophenyl group is the primary driver of its hazardous properties. The nitro group is a strong electron-withdrawing group, which can influence the molecule's reactivity and metabolic pathways. It is this functional group that underlies the irritation and potential toxicity warnings.
| GHS Classification | 4-(3-Nitrophenyl)-3-morpholinone (CAS 845729-43-3) | 4-(4-Nitrophenyl)-3-morpholinone (CAS 446292-04-2) - Surrogate Data |
| Pictogram | ||
| Signal Word | Warning [3] | Warning |
| Hazard Statements | H315: Causes skin irritation[3]H319: Causes serious eye irritation[3] | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[5] |
| Precautionary Statements | P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362[3] | P261, P305+P351+P338[5] |
First-Aid Measures: A Self-Validating Protocol
The following first-aid protocols are based on the known hazards of skin and eye irritation and are standard practice for such chemicals. Each step is designed to mitigate exposure and prevent further harm, forming a self-validating system of response.
-
General Advice: In case of any doubt or if symptoms persist, seek immediate medical attention. Show this safety guide to the attending physician.[6]
-
Inhalation: If dust or vapors are inhaled, move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical help.[6]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water. If skin irritation occurs, consult a physician.[6][7]
-
Eye Contact: This is a critical exposure route given the H319 classification. Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, holding the eyelids open.[5][6][7] Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[6][7]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth thoroughly with water and consult a physician immediately.[5][6]
Fire-Fighting and Accidental Release Measures
Fire-Fighting:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][8]
-
Specific Hazards: Upon combustion, hazardous and toxic fumes may be generated, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[6][8]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and inhalation of toxic fumes.[5][8]
Accidental Release:
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 6). Avoid breathing dust and prevent contact with skin and eyes. Ensure adequate ventilation.[5]
-
Containment and Cleaning: Avoid generating dust. Carefully sweep up or vacuum the spilled solid material and place it into a suitable, labeled, closed container for disposal by a licensed professional waste disposal service.[5] Do not let the product enter drains.[5]
Handling, Storage, and the Hierarchy of Controls
Safe handling of 4-(3-Nitrophenyl)-3-morpholinone requires a systematic approach based on the "Hierarchy of Controls." This model prioritizes the most effective measures for risk reduction.
Caption: The Hierarchy of Controls model for risk mitigation.
-
Engineering Controls (Primary Measure): All handling of this solid compound that may generate dust should be performed within a certified chemical fume hood or a glovebox to minimize inhalation exposure.[5]
-
Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs) for handling this compound. Ensure all personnel are trained on its specific hazards and emergency procedures. Clearly label all containers.
-
Personal Protective Equipment (PPE - Final Barrier): See Section 6 for detailed PPE requirements.
Storage Protocol: Store in a tightly closed container in a dry, well-ventilated area.[8] Recommended storage conditions are between 2-8°C in a refrigerator, kept in a dark place.[1][3]
Exposure Controls and Personal Protection
Personal Protective Equipment provides the essential final layer of protection. The selection of PPE must be based on a thorough risk assessment.
-
Eye/Face Protection: Wear tightly fitting chemical safety goggles or a face shield (US NIOSH or EU EN166 approved).[5] This is mandatory due to the serious eye irritation hazard (H319).
-
Skin Protection:
-
Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use, and proper glove removal technique must be employed to avoid skin contact.[5]
-
Body Protection: Wear a lab coat, and consider additional protective clothing if there is a risk of significant exposure.
-
-
Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a NIOSH-approved particulate respirator.
-
Hygiene Measures: Wash hands thoroughly after handling and before breaks, eating, or drinking. Handle in accordance with good industrial hygiene and safety practice.[5]
Conclusion
The chemical safety profile of 4-(3-Nitrophenyl)-3-morpholinone necessitates a cautious and well-documented approach. While direct toxicological data is limited, the available GHS classifications, supported by data from its 4-nitro isomer, clearly identify it as a skin and serious eye irritant. By adhering to the principles of the Hierarchy of Controls, utilizing appropriate engineering and administrative protocols, and mandating the correct use of personal protective equipment, researchers can handle this compound while minimizing risk. The protocols outlined in this guide provide a self-validating framework for the safe utilization of 4-(3-Nitrophenyl)-3-morpholinone in a research and development setting.
References
-
Pharmaffiliates. (n.d.). CAS No : 845729-43-3 | Chemical Name : 4-(3-Nitrophenyl)morpholin-3-one. Retrieved from [Link]
-
Apicule. (n.d.). 4-(4-Nitrophenyl)-morpholin-3-ON (CAS No: 446292-04-2) API Intermediate Manufacturers. Retrieved from [Link]
-
Angene Chemical. (2021, May 1). Safety Data Sheet 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one. Retrieved from [Link]
-
Valsynthese SA. (n.d.). Material Safety Data Sheet 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE. Retrieved from [Link]
-
Molkem. (n.d.). 4-(4-Nitrophenyl)morpholin-3-one | Intermediate of Rivaroxaban. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. apicule.com [apicule.com]
- 3. 845729-43-3|4-(3-Nitrophenyl)morpholin-3-one|BLD Pharm [bldpharm.com]
- 4. molkem.com [molkem.com]
- 5. angenechemical.com [angenechemical.com]
- 6. valsynthese.ch [valsynthese.ch]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
Methodological & Application
Application Note & Protocol: A Detailed Guide to the Synthesis of 4-(3-Nitrophenyl)morpholin-3-one
Abstract
This document provides a comprehensive guide for the synthesis of 4-(3-Nitrophenyl)morpholin-3-one, a key chemical intermediate. The synthesis is approached via a robust two-step process commencing with the acylation of 3-nitroaniline, followed by an intramolecular cyclization to yield the target morpholinone structure. This guide is designed for researchers in medicinal chemistry and drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and troubleshooting advice. The protocols are grounded in established chemical principles to ensure reliability and reproducibility.
Introduction and Significance
4-(3-Nitrophenyl)morpholin-3-one and its structural isomers are important scaffolds in medicinal chemistry. For instance, the related compound 4-(4-nitrophenyl)morpholin-3-one is a known precursor in the synthesis of Rivaroxaban, a widely used anticoagulant (Factor Xa inhibitor)[1][2]. The strategic placement of the nitro group and the morpholinone core allows for diverse functionalization, making it a valuable building block for creating libraries of compounds for biological screening[3]. This guide details a reliable pathway to synthesize the 3-nitro isomer, starting from commercially available 3-nitroaniline.
Reaction Mechanism and Scientific Rationale
The synthesis of 4-(3-Nitrophenyl)morpholin-3-one from 3-nitroaniline is achieved through a two-step sequence:
-
N-Acylation: The process begins with the nucleophilic attack of the amino group of 3-nitroaniline on the electrophilic carbonyl carbon of chloroacetyl chloride. The nitro group on the aniline ring is deactivating, which can make the acylation less favorable compared to unsubstituted aniline. Therefore, the reaction is typically conducted in an inert aprotic solvent in the presence of a non-nucleophilic base, such as triethylamine (Et₃N). The base serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product, 2-chloro-N-(3-nitrophenyl)acetamide[3][4]. Cooling the reaction to 0°C is crucial to control the exothermicity of the acylation and minimize potential side reactions[4].
-
Intramolecular Cyclization (Williamson Ether Synthesis): The second step involves the formation of the morpholinone ring. This is an intramolecular variation of the Williamson ether synthesis. The intermediate, 2-chloro-N-(3-nitrophenyl)acetamide, is treated with a diol, such as 2-aminoethanol, under basic conditions. A strong base (e.g., potassium carbonate) facilitates the deprotonation of the hydroxyl group of 2-aminoethanol, forming an alkoxide. This alkoxide then acts as a nucleophile, attacking the carbon atom bearing the chlorine atom, leading to the displacement of the chloride ion and subsequent ring closure to form the final product[5][6]. This cyclization is a classic example of forming a heterocyclic system, a common strategy in pharmaceutical synthesis[7][8].
Experimental Workflow Visualization
The following diagram illustrates the complete synthetic workflow from starting materials to the final product.
Caption: Synthetic workflow for 4-(3-Nitrophenyl)morpholin-3-one.
Detailed Experimental Protocols
Part A: Synthesis of 2-Chloro-N-(3-nitrophenyl)acetamide (Intermediate)
4.1 Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount | Moles (mmol) |
| 3-Nitroaniline | 138.12 | 1.0 | 5.00 g | 36.2 |
| Chloroacetyl Chloride | 112.94 | 1.1 | 4.50 g (3.25 mL) | 39.8 |
| Triethylamine (Et₃N) | 101.19 | 1.1 | 4.03 g (5.55 mL) | 39.8 |
| Dichloromethane (DCM) | - | - | 100 mL | - |
4.2 Protocol
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-nitroaniline (1.0 eq) in 80 mL of anhydrous dichloromethane (DCM)[3].
-
Cooling: Cool the resulting solution to 0°C using an ice-water bath. This is critical for managing the reaction's exothermicity.
-
Base Addition: Add triethylamine (1.1 eq) dropwise to the cooled solution. Stir for 15 minutes. The triethylamine will act as a scavenger for the HCl produced[4].
-
Acylation: In a separate flask, dissolve chloroacetyl chloride (1.1 eq) in 20 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains at or below 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3-4 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting 3-nitroaniline spot is consumed.
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of 1M HCl, 50 mL of saturated sodium bicarbonate solution, and finally 50 mL of brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be recrystallized from an ethanol/water mixture to yield pure 2-chloro-N-(3-nitrophenyl)acetamide as a solid[4].
Part B: Synthesis of 4-(3-Nitrophenyl)morpholin-3-one (Final Product)
4.3 Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount (from Part A) | Moles (mmol) |
| 2-Chloro-N-(3-nitrophenyl)acetamide | 214.61 | 1.0 | ~7.7 g | 36.2 |
| 2-Aminoethanol | 61.08 | 1.2 | 2.65 g (2.63 mL) | 43.4 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 10.0 g | 72.4 |
| Acetonitrile | - | - | 150 mL | - |
4.4 Protocol
-
Setup: To a 250 mL round-bottom flask, add the 2-chloro-N-(3-nitrophenyl)acetamide (1.0 eq) from the previous step, potassium carbonate (2.0 eq), and 150 mL of acetonitrile[5].
-
Reagent Addition: Add 2-aminoethanol (1.2 eq) to the suspension.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 82°C). Stir vigorously for 5-7 hours.
-
Monitoring: Monitor the reaction for the disappearance of the starting material by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Isolation: Evaporate the acetonitrile filtrate under reduced pressure. The resulting crude solid can be taken up in ethyl acetate and washed with water to remove any remaining salts and impurities.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final product, 4-(3-Nitrophenyl)morpholin-3-one, can be further purified by recrystallization from ethanol or an ethyl acetate/hexane mixture to yield a pure solid[9].
Safety and Handling Precautions
It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
3-Nitroaniline: Toxic if swallowed, in contact with skin, or if inhaled.[10] May cause damage to organs through prolonged or repeated exposure[11]. Avoid dust formation. In case of contact, wash skin thoroughly with water[10][11].
-
Chloroacetyl Chloride: Highly corrosive and a lachrymator. Reacts violently with water. Handle with extreme care in an anhydrous environment. Wear chemical-resistant gloves and safety goggles[12].
-
Triethylamine: Flammable liquid and vapor. Corrosive and causes skin and eye burns.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Ensure proper ventilation.
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water[11][13].
-
Eye Contact: Flush eyes with water for at least 15 minutes and seek immediate medical attention[13].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical help[10][11].
-
Ingestion: Do not induce vomiting. Rinse mouth with water and call a poison control center or doctor immediately[11][13].
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Step 1 | Incomplete reaction; moisture leading to hydrolysis of chloroacetyl chloride; insufficient base. | Ensure anhydrous conditions. Use a slight excess (1.1 eq) of chloroacetyl chloride. Confirm the quality and quantity of the base. Increase reaction time and monitor by TLC. |
| Side Product Formation | Diacylation of the aniline (less likely due to the deactivating nitro group); reaction with solvent. | Maintain a low temperature (0°C) during the addition of chloroacetyl chloride. Use an inert, aprotic solvent like DCM or THF. |
| Incomplete Cyclization in Step 2 | Insufficient base strength or quantity; low reaction temperature or time. | Ensure the potassium carbonate is anhydrous and finely powdered for maximum surface area. Confirm the reaction is at a full reflux and extend the reaction time if necessary. |
References
-
BenchChem (2025). Application Notes and Protocols: N-(2-chloroacetyl)-3-nitrobenzamide in Drug Discovery. 3
-
BenchChem (2025). Troubleshooting unexpected results in experiments with N-(2-chloroacetyl)-3-nitrobenzamide.
-
ChemicalBook (2026). Chemical Safety Data Sheet MSDS / SDS - 3-NITROANILINE HYDROCHLORIDE.
-
Fisher Scientific (2009). SAFETY DATA SHEET - m-Nitroaniline.
-
Khan, I. et al. (2014). Eco-friendly Synthesis of 3-Chloro -4-(3- Nitrophenyl)-1-Phenyl-azetidin-2-One. Prime Scholars.
-
World Journal of Pharmaceutical Sciences (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. 14
-
Quickcompany. "A Process For Preparing 4 (4 Nitrophenyl) 3 Morpholinone".
-
Carl ROTH (2024). Safety Data Sheet: 3-Nitroaniline.
-
Cordeiro, L.V. et al. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Anais da Academia Brasileira de Ciências.
-
Carl ROTH (2024). Safety Data Sheet: 3-Nitroaniline.
-
Acta Crystallographica Section E (2011). 4-(3-Fluoro-4-nitrophenyl)morpholin-3-one.
- Mederski, W. et al. (2004). Bioorganic & Medicinal Chemistry Letters, 14, 5817-5822.
-
ChemicalBook. 4-(4-NITROPHENYL)MORPHOLIN-3-ONE synthesis.
-
A-Z Chemical (2023). N-Chloroacetyl-3-nitroaniline, (a-Chloro-3-nitroacetanilide).
-
Parchem. 4-(3-Nitrophenyl)morpholin-3-one.
-
CymitQuimica. 4-(4-Nitrophenyl)-3-morpholinone.
-
Technical Disclosure Commons (2025). Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
-
Sigma-Aldrich. 4-(4-Nitrophenyl)morpholin-3-one.
-
International Labour Organization (2021). ICSC 0130 - 3-CHLOROANILINE.
-
Journal of Chemical and Pharmaceutical Research (2023). Study of Reactions of 2,2-Dichloro-N-(Substituted Phenyl) Acetamide With 1H-Benzo[d]1,2,3-Triazole.
-
Organic & Biomolecular Chemistry (2012). Selective thioether macrocyclization of peptides having the N-terminal 2-chloroacetyl group and competing two or three cysteine residues in translation.
-
Frontiers in Chemistry (2022). Hydroxyl transfer versus cyclization reaction in the gas phase: Sequential loss of NH3 and CH2CO from protonated phenylalanine derivatives.
-
PubMed (2012). Selective thioether macrocyclization of peptides having the N-terminal 2-chloroacetyl group and competing two or three cysteine residues in translation.
-
Journal of Young Pharmacists (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. CAS 446292-04-2: 4-(4-Nitrophenyl)-3-morpholinone [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scielo.br [scielo.br]
- 5. 4-(3-Fluoro-4-nitrophenyl)morpholin-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]
- 7. Selective thioether macrocyclization of peptides having the N-terminal 2-chloroacetyl group and competing two or three cysteine residues in translation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Selective thioether macrocyclization of peptides having the N-terminal 2-chloroacetyl group and competing two or three cysteine residues in translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-(4-NITROPHENYL)MORPHOLIN-3-ONE synthesis - chemicalbook [chemicalbook.com]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. fishersci.com [fishersci.com]
- 12. primescholars.com [primescholars.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. wjpsonline.com [wjpsonline.com]
Protocol for synthesizing Rivaroxaban 3-nitro impurity standard
Application Note: Protocol for the Synthesis of Rivaroxaban 3-Nitro Impurity Standard
Part 1: Core Directive & Strategic Rationale
Scope and Definition
In the context of Rivaroxaban (Xarelto) API profiling, the term "3-nitro impurity" most critically refers to 4-(3-nitrophenyl)morpholin-3-one .[1] This is the meta-regioisomer of the key synthetic intermediate, 4-(4-nitrophenyl)morpholin-3-one (often designated as Impurity B or the Nitro-Precursor).[1]
Why this Standard is Critical: Commercial synthesis of Rivaroxaban typically begins with the condensation of 4-fluoronitrobenzene with morpholin-3-one.[1] If the starting material contains 1-fluoro-3-nitrobenzene (a common contaminant in nitration processes), the resulting "3-nitro" isomer is carried through the synthesis.[1] Unlike the para-isomer, the meta-isomer possesses distinct solubility and reactivity profiles, often eluting closely to the active pharmaceutical ingredient (API) in reverse-phase HPLC, making a high-purity reference standard essential for quantitative validation.[1]
Synthetic Strategy: The Nucleophilic Challenge
Synthesizing the standard (4-nitro isomer) is trivial via Nucleophilic Aromatic Substitution (SNAr) because the para-nitro group strongly activates the fluorine for displacement.
-
The Problem: The meta-nitro group in the 3-isomer is only weakly activating. Standard SNAr conditions (NaH/DMF) often lead to low yields, high temperatures, and decomposition.[1]
-
The Solution: This protocol utilizes a Copper(I)-Catalyzed Ullmann-Goldberg Coupling . This transition-metal-catalyzed approach bypasses the electronic limitations of SNAr, ensuring high regiofidelity and yield suitable for a reference standard.[1]
Part 2: Experimental Protocol & Methodology
Reaction Scheme
The synthesis couples 1-iodo-3-nitrobenzene with morpholin-3-one using a copper(I) iodide catalyst and a diamine ligand.[1]
Figure 1: Copper-catalyzed C-N cross-coupling pathway for the synthesis of the meta-nitro impurity.
Materials and Reagents
| Reagent | CAS No.[1][2][3][4][5][][7][8] | Equiv.[1][2][] | Role |
| 1-Iodo-3-nitrobenzene | 645-00-1 | 1.0 | Electrophile |
| Morpholin-3-one | 109-11-5 | 1.2 | Nucleophile |
| Copper(I) Iodide (CuI) | 7681-65-4 | 0.1 | Catalyst |
| N,N'-Dimethylethylenediamine | 110-70-3 | 0.2 | Ligand (DMEDA) |
| Potassium Phosphate (K₃PO₄) | 7778-53-2 | 2.0 | Base (Anhydrous) |
| 1,4-Dioxane | 123-91-1 | - | Solvent (Dry) |
Step-by-Step Synthesis Procedure
Step 1: Reaction Setup (Inert Atmosphere)
-
Equip a 100 mL Schlenk flask or a 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Flame-dry the glassware under vacuum and backfill with nitrogen (repeat 3x) to ensure anhydrous conditions.[1] Note: Water poisons the Cu-catalyst.
-
Charge the flask with 1-Iodo-3-nitrobenzene (2.49 g, 10.0 mmol), Morpholin-3-one (1.21 g, 12.0 mmol), CuI (190 mg, 1.0 mmol), and K₃PO₄ (4.24 g, 20.0 mmol).
-
Seal the flask and purge with nitrogen for 5 minutes.
Step 2: Solvent and Ligand Addition
-
Add anhydrous 1,4-Dioxane (20 mL) via syringe.
-
Add N,N'-Dimethylethylenediamine (DMEDA) (215 µL, 2.0 mmol) dropwise via syringe.
-
Observation: The reaction mixture should turn a blue-green or distinct suspension color upon ligand addition.[1]
-
Step 3: Reaction Execution
-
Place the flask in a pre-heated oil bath at 90°C .
-
Stir vigorously (800 rpm). The suspension must be well-agitated for the heterogeneous base to react.[1]
-
Monitor by HPLC or TLC (50% EtOAc/Hexane) every 4 hours.[1]
Step 4: Workup
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (EtOAc) (50 mL) and filter through a pad of Celite to remove inorganic salts and copper residues.
-
Wash the Celite pad with additional EtOAc (2 x 20 mL).[1]
-
Wash the combined filtrate with Water (30 mL) followed by Brine (30 mL).
-
Dry the organic phase over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure to yield the crude yellow solid.
Purification (Reference Standard Grade)
To achieve >99.5% purity required for a reference standard:
-
Flash Chromatography:
-
Recrystallization (Polishing):
-
Dissolve the chromatographed solid in minimal boiling Isopropanol (IPA) .[1]
-
Allow to cool slowly to room temperature, then 4°C.
-
Filter the crystals and dry under high vacuum at 45°C for 24 hours.
-
Part 3: Analytical Validation & Quality Control
A self-validating system requires confirming the structure (Regio-identity) and Purity.[1]
Structural Confirmation (NMR)
The critical distinction is between the para-isomer (Rivaroxaban precursor) and the meta-isomer (Target).
| Feature | Para-Isomer (Precursor) | Meta-Isomer (Target) |
| Symmetry | AA'BB' System (2 doublets) | ABCD System (Complex multiplet) |
| Aromatic Region | ~7.8 (d) and ~8.2 (d) ppm | Singlet-like (t) at ~8.5 ppm (H2), Doublets at ~8.1, ~7.8, Triplet at ~7.6 |
| Coupling | J ~ 9 Hz (Ortho) | J ~ 2 Hz (Meta), J ~ 8 Hz (Ortho) |
Expected 1H NMR (400 MHz, DMSO-d6): δ 8.45 (t, J=2.1 Hz, 1H, Ar-H2), 8.10 (ddd, 1H, Ar-H4), 7.85 (ddd, 1H, Ar-H6), 7.68 (t, J=8.0 Hz, 1H, Ar-H5), 4.25 (s, 2H, Lactam-CH2), 4.05 (m, 2H, Morph-CH2), 3.85 (m, 2H, Morph-CH2).[1]
Workflow Diagram: Analytical Logic
Figure 2: Analytical decision tree to distinguish the 3-nitro target from the common 4-nitro impurity.
Part 4: Safety & Handling
-
Nitro Compounds: Potentially explosive if heated to dryness under adiabatic conditions.[1] Ensure water bath temperature does not exceed 100°C.[1]
-
Copper Iodide: Toxic to aquatic life.[1] Dispose of Celite pads and aqueous waste as heavy metal waste.[1]
-
1-Iodo-3-nitrobenzene: Skin irritant and potential sensitizer.[1] Handle in a fume hood.
References
-
Rivaroxaban Impurity Profiling
-
Synthetic Methodology (Ullmann-Goldberg)
-
Intermediate Characterization
-
National Institutes of Health (NIH) - PMC. "4-(3-Fluoro-4-nitrophenyl)morpholin-3-one Crystal Structure." (Related structural analog data). Link
- Relevance: Provides crystallographic data for the morpholinone core conform
-
-
Process Chemistry Context
Sources
- 1. veeprho.com [veeprho.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. veeprho.com [veeprho.com]
- 4. pharmaceresearch.com [pharmaceresearch.com]
- 5. Rivaroxaban N-Nitroso Amide Impurity | NA | | SynZeal [synzeal.com]
- 7. allmpus.com [allmpus.com]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. synthinkchemicals.com [synthinkchemicals.com]
Application Note & Protocol: Preparation and Certification of 4-(3-Nitrophenyl)morpholin-3-one Reference Material
For: Researchers, scientists, and drug development professionals
Abstract
This document provides a comprehensive guide for the synthesis, purification, and certification of 4-(3-Nitrophenyl)morpholin-3-one as a chemical reference material. The protocols detailed herein are designed to ensure the production of a high-purity, well-characterized standard suitable for use in analytical method development, validation, and routine quality control. The causality behind experimental choices is explained to provide a deeper understanding of the process. This guide adheres to principles outlined by international standards for reference material producers to ensure trustworthiness and scientific integrity.
Introduction: The Critical Role of a Well-Defined Reference Material
4-(3-Nitrophenyl)morpholin-3-one is a key intermediate in the synthesis of various pharmaceutically active compounds. As with any component in a drug development pipeline, the purity and identity of this intermediate are paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). The availability of a highly purified and rigorously characterized reference material is therefore not a matter of convenience, but a fundamental requirement for accurate analytical measurements.
A chemical reference substance serves as a benchmark against which samples are compared.[1] Its purpose is to ensure the accuracy and reproducibility of analytical results.[1] This application note details the necessary steps to produce a 4-(3-Nitrophenyl)morpholin-3-one reference material that is fit for its intended purpose, covering synthesis, a robust purification strategy, and comprehensive analytical characterization. The establishment of such a reference material must comply with quality assurance systems to guarantee its integrity.[1]
Synthesis of 4-(3-Nitrophenyl)morpholin-3-one
The synthesis of 4-(3-Nitrophenyl)morpholin-3-one is achieved through the reaction of morpholin-3-one with 1-fluoro-3-nitrobenzene. This pathway is selected for its efficiency and the relatively clean reaction profile, which simplifies subsequent purification.
Synthetic Rationale
The chosen synthetic route involves a nucleophilic aromatic substitution reaction. The morpholin-3-one anion, generated in situ by a suitable base, acts as the nucleophile, displacing the fluoride from 1-fluoro-3-nitrobenzene. The nitro group on the aromatic ring is strongly electron-withdrawing, which activates the ring towards nucleophilic attack, making the reaction proceed under relatively mild conditions.
Experimental Protocol
Materials and Reagents:
-
Morpholin-3-one
-
1-Fluoro-3-nitrobenzene
-
Potassium carbonate (anhydrous)
-
Acetonitrile (anhydrous)
-
Deionized water
-
Ethyl acetate
-
Brine solution
Procedure:
-
To a stirred suspension of morpholin-3-one (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in anhydrous acetonitrile, add 1-fluoro-3-nitrobenzene (1.1 eq).
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude residue in ethyl acetate and wash sequentially with deionized water and brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 4-(3-Nitrophenyl)morpholin-3-one.
Synthesis Workflow Diagram
Caption: Analytical workflow for reference material characterization.
Identity Confirmation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful techniques for elucidating the molecular structure of organic compounds. [2][3]The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the number and chemical shifts of the signals in the ¹³C NMR spectrum, provide a detailed fingerprint of the molecule, confirming the connectivity of the atoms.
-
Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and its fragmentation pattern. [3]This data is crucial for confirming the molecular formula.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. [3]The presence of characteristic absorption bands for the nitro group, amide carbonyl, and aromatic ring will be confirmed.
Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for assessing the purity of a reference standard. [2]A validated HPLC method with UV detection should be used to separate and quantify any impurities. The purity is typically determined by the area percentage of the main peak.
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and to assess the purity of a crystalline substance. A sharp melting endotherm is indicative of high purity.
-
Elemental Analysis (CHN): Elemental analysis determines the percentage composition of carbon, hydrogen, and nitrogen in the compound. The experimental values should be in close agreement with the theoretical values for the molecular formula C₁₀H₁₀N₂O₄.
Physical Properties
-
Melting Point: The melting point is a fundamental physical property that can be used as an indicator of purity. [4][5]A sharp and well-defined melting point range suggests a high degree of purity.
Data Summary Table
| Analytical Technique | Parameter | Specification |
| ¹H NMR | Chemical Shifts, Integration, Coupling Constants | Conforms to the structure of 4-(3-Nitrophenyl)morpholin-3-one |
| ¹³C NMR | Number of Signals, Chemical Shifts | Conforms to the structure of 4-(3-Nitrophenyl)morpholin-3-one |
| Mass Spectrometry | Molecular Ion (m/z) | [M+H]⁺ = 223.06 |
| IR Spectroscopy | Absorption Bands | Conforms to the functional groups present |
| HPLC-UV | Purity (Area %) | ≥ 99.5% |
| DSC | Onset of Melting | To be determined |
| Elemental Analysis | %C, %H, %N | Within ± 0.4% of theoretical values |
| Melting Point | Range | Sharp and well-defined |
Preparation of the Reference Material
The final steps in preparing the reference material involve proper handling, packaging, and storage to ensure its long-term stability and integrity.
Protocol for Final Preparation
-
Homogenization: Ensure the purified batch is homogeneous. This is critical to guarantee that different aliquots of the material are identical. [6]2. Aliquoting and Packaging: The homogenized material should be aliquoted into appropriate-sized, inert containers (e.g., amber glass vials with Teflon-lined caps). The packaging should protect the material from light, moisture, and air.
-
Labeling: Each container must be clearly labeled with the following information:
-
Name of the compound: 4-(3-Nitrophenyl)morpholin-3-one
-
Batch number
-
Purity
-
Storage conditions
-
Expiry or re-test date
-
-
Storage: The reference material should be stored in a controlled environment, typically in a desiccator at controlled room temperature or refrigerated, to ensure its stability over time. [6]
Conclusion
The preparation of a reliable chemical reference material for 4-(3-Nitrophenyl)morpholin-3-one is a multi-step process that requires careful attention to detail in synthesis, purification, and characterization. By following the protocols outlined in this application note, researchers and drug development professionals can produce a high-quality reference standard that will contribute to the accuracy and reliability of their analytical data. The use of well-characterized reference materials is a fundamental aspect of good scientific practice and is essential for regulatory compliance in the pharmaceutical industry.
References
- ResolveMass Laboratories Inc. (2025, September 29). Analytical Techniques for Reference Standard Characterization.
- National Academies of Sciences, Engineering, and Medicine. (2002). Chemical Reference Materials: Setting the Standards for Ocean Science. The National Academies Press.
- LGC Standards. (n.d.). Characterisation of non-compendial impurity reference standards: How good is good enough?
- World Health Organization. (n.d.). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances.
- ILAC. (2005). ILAC-G9:2005 Guidelines for the Selection and Use of Reference Materials.
- Research and Reviews. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques.
- Unknown. (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer....
- Spectroscopy Online. (2020, December 20). How Do You Prepare Reference Standards and Solutions?
- ARO Scientific. (2025, May 8). Method validation using Certified Reference Materials (CRMs).
- ResearchGate. (2018, October 20). How to determine the purity of newly synthesized organic compound?
- Chemistry LibreTexts. (2021, March 5). 9: Separation, Purification, and Identification of Organic Compounds.
- LGC Standards. (2018, July 13). Characterisation of non-compendial reference standards for impurities: How good is good enough? [Video]. YouTube.
- Cayman Chemical. (2019, October 1). Choosing and Using Reference Materials and Analytical Standards.
- European Accreditation. (n.d.). EA - 4/14 - The Selection and Use of Reference Materials.
- Quickcompany. (n.d.). "A Process For Preparing 4 (4 Nitrophenyl) 3 Morpholinone".
- XRF Scientific. (2023, April 18). Methods for Validating Reference Materials.
- Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
- Quimlab. (n.d.). Guidelines for the Requirements for the Competence of Reference Material Producers ILAC-G12:2000.
- Eurofins. (n.d.). The ABC's of Reference Standard Management.
- Google Patents. (n.d.). WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
- Technical Disclosure Commons. (2025, April 10). Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
- PMC. (n.d.). 4-(3-Fluoro-4-nitrophenyl)morpholin-3-one.
- ChemicalBook. (n.d.). 4-(4-NITROPHENYL)MORPHOLIN-3-ONE synthesis.
Sources
Reagents for cyclization of 3-nitroaniline with chloroacetyl chloride
Application Note: Reagents and Protocols for the Cyclization of 3-Nitroaniline with Chloroacetyl Chloride
Abstract This technical guide outlines the reagents, mechanisms, and optimized protocols for the synthesis of 6-nitrooxindole (and its regioisomers) from 3-nitroaniline and chloroacetyl chloride . The transformation proceeds via a two-step sequence: (1) N-acylation to form the α-chloroacetanilide intermediate, followed by (2) intramolecular cyclization. While classical Friedel-Crafts methods (AlCl₃) are discussed for historical context and bulk synthesis, this guide prioritizes Palladium-catalyzed C–H functionalization as the superior method for electron-deficient nitro-substituted arenes, offering higher yields and regioselectivity.
Reaction Pathway & Mechanism
The synthesis involves the conversion of an electron-deficient aniline into a heterocycle. The presence of the nitro group (
-
Step 1: Acylation. Nucleophilic attack of the aniline nitrogen on the acyl chloride.
-
Step 2: Cyclization. Intramolecular alkylation.
-
Path A (Classical): Lewis-acid mediated EAS.
-
Path B (Modern): Pd-catalyzed oxidative addition and C–H activation.
-
Regioselectivity: Cyclization can theoretically occur at the 2-position (yielding 4-nitrooxindole) or the 6-position (yielding 6-nitrooxindole). Steric hindrance and electronic effects typically favor the 6-nitrooxindole isomer.
Figure 1: Synthetic pathway comparing classical Lewis acid cyclization vs. Pd-catalyzed functionalization.
Reagent Selection Guide
Step 1: Acylation Reagents
| Component | Recommended Reagent | Role | Notes |
| Acylating Agent | Chloroacetyl Chloride | Electrophile | Highly reactive lachrymator. Use fresh. |
| Base | Triethylamine (Et₃N) or Pyridine | Acid Scavenger | Neutralizes HCl byproduct. Pyridine can serve as solvent. |
| Solvent | Dichloromethane (DCM) or THF | Medium | Anhydrous conditions preferred to prevent hydrolysis.[1] |
Step 2: Cyclization Reagents (Critical Decision)
The nitro group deactivates the ring, making the choice of cyclization reagent pivotal.
| Feature | Method A: Classical (Friedel-Crafts) | Method B: Modern (Pd-Catalysis) |
| Primary Reagent | Aluminum Chloride (AlCl₃) | Palladium(II) Acetate [Pd(OAc)₂] |
| Ligand/Additive | Sodium Chloride (in melt) | 2-(Di-tert-butylphosphino)biphenyl |
| Base | None (Lewis Acid driven) | Triethylamine (Et₃N) |
| Temperature | 140–180°C (Melt) | 80–100°C (Solvent reflux) |
| Yield | Low to Moderate (30–50%) | High (70–90%) |
| Suitability | Bulk, low-cost synthesis | Drug discovery, high-value intermediates |
Detailed Experimental Protocols
Protocol A: Preparation of 2-chloro-N-(3-nitrophenyl)acetamide (Intermediate)
Pre-requisite for both cyclization methods.
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and nitrogen inlet.
-
Dissolution: Dissolve 3-nitroaniline (13.8 g, 100 mmol) in anhydrous DCM (200 mL).
-
Base Addition: Add Triethylamine (15.3 mL, 110 mmol). Cool the mixture to 0°C in an ice bath.
-
Acylation: Add Chloroacetyl chloride (8.8 mL, 110 mmol) dropwise over 30 minutes. Caution: Exothermic.
-
Reaction: Allow to warm to room temperature (RT) and stir for 3–5 hours. Monitor by TLC (Hexane:EtOAc 1:1).[2]
-
Work-up: Quench with water (100 mL). Separate organic layer.[2][3] Wash with 1M HCl (to remove unreacted amine), then saturated NaHCO₃, then brine.
-
Isolation: Dry over Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from Ethanol/Water if necessary.
-
Expected Yield: 85–95%.
-
Protocol B: Cyclization via Pd-Catalyzed C–H Functionalization (Recommended)
Based on Buchwald-Hartwig type methodologies for electron-deficient arenes.
-
Reagents:
-
Intermediate Amide (from Protocol A): 1.0 equiv.
-
Pd(OAc)₂: 1–2 mol%
-
Ligand: 2-(Di-tert-butylphosphino)biphenyl (JohnPhos): 2–4 mol%
-
Base: Triethylamine (Et₃N): 1.5 equiv.
-
Solvent: Toluene or Xylene (degassed).
-
-
Procedure:
-
In a glovebox or under strict Argon flow, charge a reaction tube with the Intermediate (1.0 mmol), Pd(OAc)₂ (2.2 mg, 0.01 mmol), and Ligand (6.0 mg, 0.02 mmol).
-
Add degassed Toluene (5 mL) and Et₃N (210 µL, 1.5 mmol).
-
Seal the tube and heat to 80–100°C for 12–16 hours.
-
-
Work-up:
-
Validation:
-
Confirm structure via ¹H NMR. Look for the disappearance of the CH₂Cl singlet (~4.2 ppm) and appearance of the oxindole CH₂ (~3.6 ppm) and NH.
-
Protocol C: Cyclization via AlCl₃ Melt (Traditional/Alternative)
Use only if Pd catalysis is unavailable. High safety risk due to thermal conditions.
-
Mixture: Intimately mix Intermediate (10 g) with anhydrous AlCl₃ (15 g) and NaCl (2 g, helps lower melting point).
-
Fusion: Heat the mixture in an open vessel (with efficient fume extraction for HCl gas) to 160°C using an oil bath or sand bath.
-
Reaction: The mixture will melt and bubble (HCl evolution). Maintain temperature for 1 hour until gas evolution ceases.
-
Quench: Carefully pour the hot melt onto crushed ice/HCl mixture. Violent reaction.
-
Isolation: Filter the resulting precipitate. The crude solid often contains isomers and tar. Recrystallize repeatedly from Ethanol.
Troubleshooting & Optimization
| Problem | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Hydrolysis of acid chloride | Ensure solvents are anhydrous; use fresh chloroacetyl chloride. |
| No Reaction (Step 2 - Pd) | Oxygen poisoning | Degas solvents thoroughly (freeze-pump-thaw); use inert atmosphere. |
| Black Tar (Step 2 - AlCl₃) | Overheating / Polymerization | Reduce temperature; switch to Pd-catalyzed method. |
| Regioisomer Mixture | Poor selectivity | The Pd-method with bulky ligands (JohnPhos) enhances selectivity for the 6-nitro isomer. |
Safety Considerations
-
Chloroacetyl Chloride: Severe lachrymator and corrosive. Handle in a fume hood.
-
3-Nitroaniline: Toxic by inhalation and skin contact. Potential methemoglobinemia agent.
-
Aluminum Chloride: Reacts violently with water.
-
Reaction Pressure: Sealed tubes for Pd-catalysis must be rated for the pressure generated by heating toluene.
References
-
Hennessy, E. J., & Buchwald, S. L. (2003).[4] Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C-H Functionalization.[4][5] Journal of the American Chemical Society, 125(40), 12084–12085.
-
Source:
-
-
Lackner, G. L., et al. (2015). Synthesis of Oxindoles by Palladium-Catalyzed C–H Functionalization.[4][5] Organic Syntheses, 92, 89-100.
-
Source:
-
-
Stollé, R. (1914). Über N-substituierte Oxindole und Isatine. Journal für Praktische Chemie, 89, 497.
-
Source:
-
-
BenchChem. (2025).[1] N-(2-chloroacetyl)-3-nitrobenzamide Application Notes.
-
Source:
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C-H Functionalization [organic-chemistry.org]
- 5. Synthesis of substituted oxindoles from alpha-chloroacetanilides via palladium-catalyzed C[bond]H functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Solubility Profiling & HPLC Method Development for 4-(3-Nitrophenyl)morpholin-3-one
Executive Summary
This application note provides a comprehensive guide to the solubility behavior of 4-(3-Nitrophenyl)morpholin-3-one , a critical intermediate and process impurity in the synthesis of oxazolidinone anticoagulants (e.g., Rivaroxaban). Accurate solubility data is prerequisite for robust HPLC method development to prevent on-column precipitation, carryover, and poor peak shape. This guide outlines a self-validating protocol for solubility determination and recommends optimized HPLC conditions based on the compound's physicochemical properties.
Physicochemical Profile & Solubility Challenges
The compound features a morpholin-3-one core (a cyclic amide/lactam) substituted with a 3-nitrophenyl group.[1]
-
Chemical Structure Analysis:
-
Lactam Ring: Provides hydrogen bond accepting capabilities and moderate polarity.
-
Nitro Group: Strongly electron-withdrawing, increasing polarity relative to the parent phenyl ring but maintaining significant lipophilicity.
-
Isomerism: Unlike its para-substituted isomer (4-(4-nitrophenyl)...), the meta-substitution (3-nitro) introduces asymmetry that generally disrupts crystal lattice energy, potentially offering slightly higher solubility in organic solvents than the para-analog.
-
-
Chromatographic Behavior: Neutral molecule under standard HPLC pH conditions (pH 2–8).
Predicted Solubility Profile
Based on structural analogs (CAS 446292-04-2) and synthesis solvents.[2]
| Solvent Class | Representative Solvents | Solubility Rating | Application in HPLC |
| Aprotic Polar | DMSO, DMF, DMAc | High (>50 mg/mL) | Primary Sample Diluent |
| Organic Modifiers | Acetonitrile (ACN), Methanol (MeOH) | Moderate (1–10 mg/mL) | Mobile Phase B |
| Ethers/Esters | THF, Ethyl Acetate | Moderate | Extraction/Synthesis (Not for RP-HPLC) |
| Aqueous | Water, Buffers (pH 2–8) | Poor (<0.1 mg/mL) | Mobile Phase A (Requires modifier) |
Protocol: Saturation Shake-Flask Solubility Determination
To establish exact solubility limits for your specific batch (polymorphs can affect solubility), follow this self-validating workflow.
Materials
-
Compound: 4-(3-Nitrophenyl)morpholin-3-one (>98% purity).
-
Solvents: HPLC Grade Water, ACN, MeOH, DMSO.
-
Equipment: Thermomixer, Centrifuge (15,000 x g), 0.22 µm PTFE filters.
Step-by-Step Methodology
-
Preparation: Weigh ~10 mg of compound into four 1.5 mL Eppendorf tubes.
-
Solvent Addition: Add 500 µL of the test solvent (Water, MeOH, ACN, DMSO) to each tube.
-
Equilibration:
-
Agitate at 1000 RPM for 24 hours at 25°C.
-
Visual Check: If the solid dissolves completely, add more compound until a visible precipitate remains (saturation).
-
-
Separation: Centrifuge at 15,000 x g for 10 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter (discard the first 100 µL to account for filter adsorption).
-
Quantification (HPLC):
-
Dilute the filtrate 100-fold with 50:50 ACN:Water to fit within the linear calibration range.
-
Inject against a standard curve prepared in DMSO.
-
Visualization: Solubility Screening Workflow
Figure 1: Step-by-step workflow for determining thermodynamic solubility using the Saturation Shake-Flask method.
HPLC Method Development & Optimization
Based on the solubility profile, the following HPLC conditions are recommended. The compound's nitro group provides strong UV absorption but also hydrophobicity that requires sufficient organic modifier.
Recommended Chromatographic Conditions
| Parameter | Recommendation | Rationale |
| Column | C18 (L1) End-capped, 3.5 µm or 5 µm (e.g., Zorbax Eclipse Plus or Phenomenex Luna) | Provides robust retention for neutral hydrophobic aromatics. |
| Mobile Phase A | 0.1% Formic Acid or 10 mM Ammonium Acetate in Water | Acidic/Neutral pH suppresses silanol activity; buffer ensures reproducibility. |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks and lower backpressure than Methanol for nitro-aromatics. |
| Diluent | 50:50 ACN:Water or 100% DMSO | CRITICAL: Do not use pure water as diluent. The compound will precipitate, causing carryover and poor reproducibility. |
| Detection | UV @ 290 nm | The nitro-phenyl moiety has a strong absorbance max around 280–300 nm. |
| Flow Rate | 1.0 mL/min (Standard HPLC) | Adjust for column dimensions. |
Gradient Strategy (Prevention of Crash-Out)
To prevent the compound from precipitating inside the column or tubing, the gradient must never drop below the solubility threshold of the compound.
-
Initial Hold: Start at 10-20% B to focus the analyte.
-
Ramp: Linear gradient to 90% B.
-
Wash: Hold at 90% B for at least 3 column volumes to elute highly retained impurities.
-
Re-equilibration: Return to initial conditions.
Visualization: Method Development Decision Tree
Figure 2: Decision tree for selecting sample diluent and troubleshooting peak shape issues.
Troubleshooting & Best Practices
Issue: Sample Carryover
-
Cause: The compound is lipophilic and may adsorb to the injector needle or rotor seal if the needle wash is insufficient.
-
Solution: Use a strong needle wash solvent.
-
Recommended Wash: 90:10 ACN:Water or 100% Methanol.
-
Protocol: Set injector to "Post-injection wash" for at least 10 seconds.
-
Issue: Pressure Spikes
-
Cause: Precipitation of the sample in the mobile phase upon injection. This happens if a DMSO sample is injected into a highly aqueous (e.g., 95% Water) initial gradient.
-
Solution:
-
Reduce injection volume (e.g., from 10 µL to 2-5 µL).
-
Increase the initial organic percentage of the gradient to 15-20% B.
-
References
-
ChemicalBook. (2023). 4-(4-Nitrophenyl)morpholin-3-one Properties and Synthesis. Retrieved from (Grounding for structural analog properties).
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 1253273, 4-(3-Nitrophenyl)morpholine. Retrieved from (Source for physicochemical data of the reduced morpholine analog).
-
Bayer HealthCare AG. (2005). Process for preparing 4-(4-aminophenyl)-3-morpholinone. Patent WO2005026135A1. Retrieved from (Describes synthesis solvents: ACN, Ethanol, Water).
-
Phenomenex. (2023).[3] Reversed Phase HPLC Method Development Guide. Retrieved from (General HPLC protocol grounding).
Sources
Crystallization methods for 4-(3-Nitrophenyl)morpholin-3-one purification
Application Note: High-Purity Crystallization of 4-(3-Nitrophenyl)morpholin-3-one
Executive Summary & Strategic Context
4-(3-Nitrophenyl)morpholin-3-one is a critical structural isomer and process impurity associated with the synthesis of Rivaroxaban (Xarelto). While the para-isomer (4-nitrophenyl) is the required intermediate for the active pharmaceutical ingredient (API), the meta-isomer (3-nitrophenyl) can form if the starting material (1-fluoro-4-nitrobenzene) is contaminated with 1-fluoro-3-nitrobenzene.
Isolating this compound to Analytical Reference Standard grade (>99.5% purity) is essential for validating HPLC methods used in Rivaroxaban release testing.
This guide details the crystallization thermodynamics and kinetic control required to purify 4-(3-Nitrophenyl)morpholin-3-one from crude reaction mixtures, specifically targeting the removal of inorganic salts (KF/NaF), unreacted morpholin-3-one, and regioisomeric byproducts.
Physicochemical Profile & Solubility Logic
To design a self-validating crystallization system, we must first understand the solute-solvent interactions. The molecule contains a polar nitro group and a lactam (morpholinone) ring, creating a dipole that dictates solubility.
| Parameter | Characteristic | Implication for Crystallization |
| Molecular Structure | Meta-substituted Nitro-Aryl Lactam | Lower symmetry than para-isomer; likely lower melting point and higher solubility in polar organics. |
| Key Impurities | Inorganic Salts (NaF/KF), Regioisomers | Salts are insoluble in organic solvents (Hot Filtration required). Isomers require selectivity. |
| Solubility (High) | DMSO, DMF, Hot Acetone, Hot Ethanol | Good candidates for "Solvent" in solvent-antisolvent systems. |
| Solubility (Low) | Water, Heptane, Cold Toluene | Ideal "Antisolvents" to drive supersaturation. |
Expert Insight: Unlike the para-isomer, which packs efficiently due to symmetry, the meta-isomer often exhibits "oiling out" (liquid-liquid phase separation) if supersaturation is generated too rapidly. The protocols below utilize metastable zone width (MSZW) control to prevent this.
Protocol A: Crude Isolation (Solvent-Antisolvent Precipitation)
Objective: Rapid removal of inorganic salts and bulk unreacted starting materials. Target Purity: >95% Yield: ~85-90%
Reagents
-
Crude Solid: 4-(3-Nitrophenyl)morpholin-3-one (brown/yellow solid)
-
Solvent: Acetone (ACS Grade)
-
Antisolvent: Deionized Water (Type II)
Step-by-Step Methodology
-
Dissolution & Salt Rejection:
-
Charge crude solid into a reactor.[1]
-
Add Acetone (5.0 vol) relative to solid weight (e.g., 5 mL per 1 g).
-
Heat to Reflux (56°C) . Stir vigorously for 30 minutes.
-
Mechanistic Note: The organic product dissolves; inorganic salts (NaF/KF from the N-arylation) remain suspended.
-
-
Hot Filtration (Critical Step):
-
Filter the hot suspension through a Celite pad or a 1µm sintered glass funnel to remove inorganic salts.
-
Wash the filter cake with hot Acetone (1.0 vol). Combine filtrates.
-
-
Controlled Precipitation:
-
Maintain filtrate temperature at 45-50°C .
-
Slowly add Water (3.0 vol) dropwise over 20 minutes.
-
Observation: The solution will turn turbid. If oiling occurs, stop water addition and reheat slightly until clear.
-
-
Cooling & Aging:
-
Cool the mixture to 20°C over 1 hour (0.5°C/min).
-
Further cool to 0-5°C and hold for 2 hours.
-
Why: This "aging" period allows Ostwald ripening, where small, impure crystals dissolve and redeposit onto larger, purer crystals.
-
-
Isolation:
-
Filter the solid.[1] Wash with a cold 1:1 Acetone/Water mixture.
-
Dry under vacuum at 45°C to constant weight.
-
Protocol B: High-Purity Recrystallization (Thermal Swing)
Objective: Preparation of Analytical Reference Standard (>99.5% HPLC). Target Purity: >99.8% (Single spot TLC, clean HPLC baseline).
Reagents
-
Input: Isolated solid from Protocol A.
-
Solvent System: Ethanol (Absolute) or Ethyl Acetate.
Step-by-Step Methodology
-
Saturation:
-
Suspend the semi-pure solid in Ethanol (8.0 vol) .
-
Heat to Reflux (78°C) .
-
Check: If the solution is not clear, add Ethanol in 0.5 vol increments until dissolution is complete. Avoid large excess (yield loss).
-
-
Polishing Filtration:
-
While at reflux, pass solution through a 0.45µm PTFE membrane. This removes insoluble micro-particulates that can act as heterogenous nucleation sites for impurities.
-
-
Linear Cooling Ramp:
-
Transfer filtrate to a crystallization vessel with overhead stirring.
-
Cool from 78°C to 60°C rapidly (to enter the metastable zone).
-
Seed Step (Optional but Recommended): At 60°C, add 0.1% wt/wt pure seed crystals to induce controlled nucleation.
-
Cool from 60°C to 20°C slowly (rate: 10°C/hour).
-
-
Final Crystallization:
-
Once at 20°C, cool further to -5°C (using an ice/salt bath or chiller).
-
Stir for 3 hours.
-
-
Harvesting:
-
Filter the pale yellow/off-white crystals.
-
Wash with Cold Ethanol (1.0 vol) .
-
Dry in a vacuum oven at 50°C for 12 hours.
-
Process Visualization (Workflow)
The following diagram illustrates the purification logic, highlighting the critical divergence between salt removal and final polishing.
Caption: Integrated purification workflow separating inorganic salt removal (Method A) from high-purity polymorph control (Method B).
Analytical Validation (Self-Check)
To ensure the protocol was successful, the final crystals must pass the following criteria:
| Test | Method | Acceptance Criteria |
| Identity | 1H-NMR (DMSO-d6) | Distinct meta-proton splitting pattern (different from para-isomer). |
| Purity | HPLC (C18 Column, ACN/Water) | >99.5% Area; No peak at RRT of 4-nitro isomer. |
| Residual Solvent | GC-Headspace | Acetone < 5000 ppm; Ethanol < 5000 ppm (ICH Q3C). |
| Inorganic Impurities | Residue on Ignition (ROI) | < 0.1% (Confirms successful hot filtration). |
HPLC Separation Note: The 3-nitro (meta) and 4-nitro (para) isomers are structurally similar. Use a Phenyl-Hexyl or C18 column with a gradient of Water (0.1% Formic Acid) and Acetonitrile. The meta-isomer typically elutes slightly after the para-isomer due to differences in polarity and interaction with the stationary phase [1].
References
-
Separation of Morpholine, 4-(4-nitrophenyl)- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link] (Accessed Oct 2023). Note: Reference describes the para-isomer separation; applied here for isomeric resolution.
- Process for preparing 4-(4-aminophenyl)-3-morpholinone. Google Patents (WO2002048099A1). Available at: . Describes the base synthesis and solubility properties of the nitro-morpholinone class.
-
4-(3-Nitrophenyl)morpholin-3-one (CAS 845729-43-3) Product Entry. Pharmaffiliates. Available at: [Link].[2] Confirms identity as Rivaroxaban impurity.
-
Purification of nitrophenols using complex-assisted crystallization. Royal Society of Chemistry (CrystEngComm). Available at: [Link]. Provides theoretical grounding for separating nitro-isomers via crystallization.
Sources
Troubleshooting & Optimization
Resolving co-eluting Rivaroxaban intermediate impurities
Technical Support Center: Rivaroxaban Impurity Profiling & Separation
Introduction: The Oxazolidinone Challenge
Rivaroxaban (Xarelto) presents a unique chromatographic challenge due to its oxazolidinone core and the specific stereochemistry required for its Factor Xa inhibitory activity. In my experience supporting method development for this molecule, the most persistent failures stem from treating it like a generic small molecule.
The separation of Rivaroxaban from its synthetic intermediates—specifically the Chloro-intermediate , the Amine precursor (APM) , and the R-Enantiomer —requires a distinct strategy. Standard C18 gradients often fail to resolve the critical pair because the polarity differences between the parent and the chloro-intermediate are negligible at neutral pH, and the enantiomers are chromatographically identical on achiral phases.
This guide moves beyond the standard USP monograph to address why your separation is failing and how to fix it using mechanistic troubleshooting.
Part 1: The Troubleshooting Decision Matrix
Before adjusting your mobile phase, identify the specific co-elution phenotype using the logic flow below.
Figure 1: Decision matrix for isolating specific Rivaroxaban impurities based on retention behavior.
Part 2: Critical Impurity Modules
Module A: The "Ghost" Peak (R-Enantiomer)
The Issue: You observe a single peak on your C18 column, but polarimetry indicates impurity presence. The R-enantiomer is a process impurity from the (R)-epichlorohydrin starting material. The Fix: You cannot separate this on C18. You must use a polysaccharide-based chiral stationary phase.
Protocol: Chiral Separation Workflow
-
Column Selection: Use a column packed with Cellulose tris-(3,5-dichlorophenylcarbamate) (e.g., Lux Cellulose-1 or Chiralpak IC).[1]
-
Mobile Phase: Acetonitrile:Ethanol (90:10) or Pure Acetonitrile.[2]
-
Note: The USP monograph suggests Acetonitrile, but Rivaroxaban has poor solubility in pure ACN, leading to needle seat blockage and pressure spikes.[1]
-
Expert Tip: Add 5-10% Ethanol or Methanol to improve solubility without destroying chiral recognition.
-
-
Flow Rate: 0.7 mL/min (Isocratic).
-
Temperature: 30°C.
Troubleshooting FAQ:
Q: My pressure is spiking during chiral analysis. A: Rivaroxaban precipitates in 100% Acetonitrile inside the autosampler needle. Switch to a diluent of ACN:Water (60:40) for sample prep, or add 10% Methanol to the mobile phase.
Module B: The Early Eluter (Impurity A / APM)
The Issue: Impurity A (4-(4-aminophenyl)morpholin-3-one) is highly polar and basic. It often co-elutes with the solvent front or early degradation products. The Fix: This impurity requires Ion-Pairing Chromatography or high-aqueous retention.
Protocol: Enhanced Retention Method
-
Buffer: 10mM Potassium Dihydrogen Phosphate + 5mM Sodium Hexane Sulfonate (Ion-Pairing Agent).
-
pH Adjustment: Adjust to pH 2.9 with Orthophosphoric Acid.
-
Why? The acidic pH suppresses the ionization of the carboxylic acid degradants, while the sulfonate pairs with the basic amine of Impurity A, increasing its retention.
-
-
Column: C18 (L1), 250 x 4.6mm, 5µm (e.g., Luna C18 or Hypersil ODS).[3]
Data Summary: Impact of Ion-Pairing
| Parameter | Standard C18 (No IP) | C18 + Hexane Sulfonate |
| Impurity A RT | 2.1 min (Void interference) | 5.4 min (Resolved) |
| Rivaroxaban RT | 8.5 min | 12.2 min |
| Resolution (Rs) | < 1.0 | > 3.5 |
| Tailing Factor | 1.8 (Amine interaction) | 1.1 (Masked silanols) |
Module C: The Structural Analog (Chloro-Intermediate)
The Issue: The chloro-intermediate (precursor to the oxazolidinone ring closure) is structurally almost identical to Rivaroxaban, lacking only the final ring closure or having a chloride substitution. It elutes very close to the main peak. The Fix: Leverage Pi-Pi Interactions .
Expert Insight: Standard C18 columns rely on hydrophobic interaction. Both Rivaroxaban and its Chloro-intermediate have similar hydrophobicity. However, the aromatic thiophene and phenyl rings in Rivaroxaban allow for strong pi-pi interactions.
-
Switch to a Phenyl-Hexyl Column. The pi-pi interaction often provides different selectivity for the chloro-impurity compared to the parent drug, widening the separation window.
Part 3: Optimized Gradient Protocol (The "Gold Standard")
If you need to separate all achiral impurities (A, B, D, G, J) in a single run, use this optimized gradient. This method balances the retention of polar Impurity A with the elution of hydrophobic dimers.
Instrument: HPLC with UV-Vis / PDA Detector: 249 nm (Isosbestic point for key impurities) Column: L1 (C18), 250 x 4.6 mm, 5 µm (High surface area carbon load preferred).
Mobile Phase:
-
A: Buffer (1.36g KH2PO4 in 1L Water, pH 2.9 with H3PO4).
Gradient Table:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Initial Hold (Retain Impurity A) |
| 5.0 | 90 | 10 | End Isocratic Hold |
| 25.0 | 40 | 60 | Linear Ramp (Elute Rivaroxaban) |
| 35.0 | 40 | 60 | Wash Impurities |
| 35.1 | 90 | 10 | Re-equilibration |
| 45.0 | 90 | 10 | End of Run |
Part 4: Synthesis & Impurity Origin Diagram
Understanding where the impurity comes from helps in predicting its behavior.
Figure 2: Origin of key impurities. Impurity A is unreacted starting material. Impurity B is the intermediate. The R-Enantiomer stems from the chirality of the epichlorohydrin.[3][10]
References
-
USP Monograph: Rivaroxaban.[1][4][5][11] USP-NF. United States Pharmacopeia.[1][5]
-
Chiral Separation: Phenomenex Application Note. "Separation of Rivaroxaban and its Chiral Impurities per USP Monograph."
-
Impurity Profiling: Čarapić, M., et al. (2022). "Stability-indicating HPLC method development and validation of rivaroxaban impurities." Biomedical Chromatography.
-
Synthesis Pathway: Roehrig, S., et al. (2005). "Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl} methyl)thiophene- 2-carboxamide (BAY 59-7939): an oral, direct factor Xa inhibitor." Journal of Medicinal Chemistry.
Sources
- 1. phenomenex.com [phenomenex.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO)® - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. phenomenex.com [phenomenex.com]
- 6. Stability-indicating HPLC method development and validation of rivaroxaban impurities and identification of forced degradation products using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Frontiers | Comprehensive and robust stability-indicating reversed phase high performance liquid chromatography (RP-HPLC) method for Rivaroxaban: synergistic integration of infrared spectroscopy and clinical pharmacology insights [frontiersin.org]
- 11. USP Rivaroxaban Chiral Impurity Analysis | Phenomenex [phenomenex.com]
Technical Support Center: Optimizing HPLC Gradient for Nitrophenyl Morpholinone Regioisomers
Welcome to the technical support center for the chromatographic separation of nitrophenyl morpholinone regioisomers. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in resolving these structurally similar compounds. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding of why certain choices are made, empowering you to troubleshoot effectively and develop robust analytical methods. The principles discussed here are grounded in established chromatographic theory and regulatory expectations.[1][2][3]
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions to provide a foundational understanding of the separation challenge.
Q1: What makes separating nitrophenyl morpholinone regioisomers so challenging?
A: The primary challenge lies in their structural similarity. Regioisomers have the same molecular formula and functional groups but differ in the substitution position of the nitro group on the phenyl ring (ortho, meta, para). This results in very subtle differences in their physicochemical properties, such as polarity and hydrophobicity.[4] Consequently, achieving baseline resolution requires an HPLC method with high selectivity, capable of discriminating between these minor structural variations.
Q2: What is a reliable starting point for developing a separation method for these isomers?
A: A reverse-phase (RP-HPLC) approach is the most common and logical starting point due to the moderately polar nature of these compounds.[5][6] A standard C18 column is a versatile first choice.[6] The mobile phase should consist of an aqueous buffer (like phosphate or acetate) and an organic modifier, typically acetonitrile or methanol.[7] A gradient elution, starting with a higher aqueous percentage and ramping up the organic modifier, is almost always necessary to resolve the isomers effectively while minimizing run time.[8][9]
Q3: Why is a gradient elution generally preferred over an isocratic method for these compounds?
A: Isocratic elution (constant mobile phase composition) often fails to provide adequate resolution for all isomers within a reasonable timeframe. If the solvent strength is low enough to separate the early-eluting isomers, the later-eluting ones may be excessively retained, leading to broad peaks and long analysis times. Conversely, if the solvent strength is high, the early-eluting isomers will likely co-elute. A gradient elution systematically increases the mobile phase strength, allowing each isomer to elute under optimal conditions, resulting in better peak shape, improved resolution, and shorter overall run times.[8][10][11]
Q4: How does the position of the nitro group (ortho, meta, para) typically affect the elution order in reverse-phase HPLC?
A: In RP-HPLC, elution order is primarily governed by polarity; less polar (more hydrophobic) compounds are retained longer on the non-polar stationary phase.[12] For nitrophenyl morpholinones, the para- and meta- isomers are generally more polar than the ortho- isomer due to the potential for intramolecular hydrogen bonding in the ortho- isomer. This internal hydrogen bond masks the polar nitro and morpholine groups, reducing interaction with the polar mobile phase and increasing retention on the stationary phase. Therefore, a common elution order is meta-, followed by para-, and finally ortho-nitrophenyl morpholinone, although this can be influenced by other method parameters.
Part 2: In-Depth Troubleshooting Guide
This section provides detailed, cause-and-effect solutions to specific problems you may encounter during method development.
Issue: Poor Resolution or Complete Co-elution
Q5: My isomers are co-eluting. What is the very first parameter I should adjust?
A: The gradient slope. This is the most powerful initial parameter for improving the separation of closely eluting peaks in a gradient method.[13] A steep gradient moves compounds through the column too quickly, affording little time for differential partitioning.
Causality & Action: By making the gradient shallower (i.e., increasing the gradient time over the same organic percentage range), you increase the difference in mobile phase composition at which each isomer elutes.[11] This enhances the subtle differences in their interaction with the stationary phase, thereby improving resolution. If your isomers elute between 40% and 50% acetonitrile over 2 minutes, try stretching that segment to 5 or 10 minutes.
Q6: I've flattened the gradient, but resolution is still below the target of 1.5. What should I try next?
A: Your next step is to manipulate the method's selectivity , which is the ability of the system to distinguish between analytes.[14] The most impactful parameters for altering selectivity are the organic modifier type and the mobile phase pH .[4][15]
Causality & Action:
-
Change Organic Modifier: Switch from acetonitrile to methanol, or vice versa. Acetonitrile and methanol have different properties (dipole moment, hydrogen bonding capability) and will interact differently with your analytes and the stationary phase, often changing selectivity and sometimes even reversing the elution order.[16]
-
Adjust Mobile Phase pH: The morpholine nitrogen is basic, and its degree of ionization is controlled by the mobile phase pH. Adjusting the pH can alter the overall polarity and charge of the molecules.[12][17] It is best to work at a pH that is at least 2 units away from the pKa of the morpholine group to ensure a single, stable ionic form, which leads to sharp, reproducible peaks.[4][15] Experiment with pH values in the acidic range (e.g., pH 2.5, 3.5, 4.5) using a suitable buffer like phosphate.
Q7: I've optimized the mobile phase and gradient, but two isomers remain unresolved. Is it time for a new column?
A: Yes. If extensive mobile phase optimization fails, the stationary phase chemistry is not providing the necessary selectivity.[4][14]
Causality & Action: Your goal is to introduce alternative separation mechanisms beyond simple hydrophobicity.
-
Phenyl-Hexyl Phase: This is an excellent choice for aromatic compounds. It provides π-π interactions between the phenyl rings of the stationary phase and your nitrophenyl analytes, offering a completely different selectivity mechanism compared to a C18 phase.[6][16]
-
Embedded Polar Group (EPG) Phase: These columns (e.g., amide or carbamate phases) offer unique selectivity by providing hydrogen bonding capabilities, which can differentiate between the varied hydrogen bonding potential of the ortho, meta, and para isomers.
-
Fluorinated Phases: Phases like a pentafluorophenyl (PFP) phase can provide dipole-dipole, π-π, and hydrophobic interactions, offering another orthogonal selectivity option.[18]
Issue: Poor Peak Shape
Q8: My peaks are tailing significantly. What are the likely causes and solutions?
A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues with the mobile phase.[19][20]
Causality & Action:
-
Silanol Interactions: The most common cause is the interaction of the basic morpholine nitrogen with acidic residual silanol groups on the silica backbone of the column.[20]
-
Solution: Operate at a lower pH (e.g., < 3.0) to protonate the silanols and suppress this interaction. Alternatively, add a competing base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1%), though this is less common with modern high-purity columns.
-
-
Mobile Phase pH Near Analyte pKa: If the mobile phase pH is too close to the pKa of the morpholine group, the analyte will exist as a mixture of ionized and neutral forms, leading to tailing.[15]
-
Solution: Ensure the mobile phase pH is at least 2 units away from the analyte's pKa.[4]
-
-
Column Contamination or Void: Buildup of contaminants on the column frit or a void at the column inlet can distort peak shape.
-
Solution: First, try flushing the column with a strong solvent. If that fails, try reversing the column (if permitted by the manufacturer) and flushing. If the problem persists, the column may need to be replaced.[19]
-
Q9: My peaks are fronting. What does this indicate?
A: Peak fronting is typically a sign of column overload or a mismatch between the sample solvent and the mobile phase.
Causality & Action:
-
Mass Overload: You are injecting too much sample onto the column.
-
Solution: Reduce the injection volume or dilute your sample.
-
-
Sample Solvent Strength: If your sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% acetonitrile), the sample band will spread improperly at the column head.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase composition.[21]
-
Issue: Inconsistent Retention Times
Q10: My retention times are drifting from one run to the next. What should I check?
A: Retention time instability is a common problem that points to a lack of system equilibrium, temperature fluctuations, or changes in mobile phase composition.[22]
Causality & Action:
-
Insufficient Column Equilibration: The column needs to be fully equilibrated with the initial gradient conditions before each injection. A common mistake is not allowing enough time for re-equilibration after a gradient run.
-
Solution: Ensure your post-run equilibration time is at least 10 column volumes.
-
-
Temperature Fluctuations: Column temperature significantly affects retention time and can even alter selectivity.[23][24][25] A 1°C change can alter retention time by 1-2%.[26]
-
Solution: Use a thermostatted column compartment and set it to a stable temperature, for example, 30°C or 40°C. This ensures reproducibility.[23]
-
-
Mobile Phase Preparation: Inaccurate mobile phase preparation or degradation can cause drift.[22] If using a buffer, its pH can change over time due to absorption of CO2 or evaporation.
-
Solution: Prepare fresh mobile phase daily. If using an automated mixer (quaternary pump), ensure the proportioning valves are functioning correctly.[22]
-
Part 3: Visualizations & Data
Diagrams
// Nodes Start [label="Define Separation Goal\n(Rs > 1.5)", fillcolor="#F1F3F4", fontcolor="#202124"]; Select_Column [label="Select Initial Column\n(e.g., C18, 100 x 2.1 mm, <3 µm)", fillcolor="#F1F3F4", fontcolor="#202124"]; Initial_Gradient [label="Run Initial Scouting Gradient\n(e.g., 5-95% ACN in 10 min)", fillcolor="#F1F3F4", fontcolor="#202124"]; Assess_Res [label="Assess Resolution (Rs)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Optimize_Gradient [label="Optimize Gradient Slope\n(Flatten around eluting peaks)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Assess_Res2 [label="Assess Resolution (Rs)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Optimize_MP [label="Optimize Mobile Phase\n(Change Organic Modifier, Adjust pH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Assess_Res3 [label="Assess Resolution (Rs)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Optimize_Temp [label="Optimize Temperature\n(e.g., Test 30°C, 40°C, 50°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Assess_Res4 [label="Assess Resolution (Rs)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Change_Column [label="Change Column Chemistry\n(e.g., Phenyl-Hexyl, EPG)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Final_Method [label="Final Validated Method", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Select_Column; Select_Column -> Initial_Gradient; Initial_Gradient -> Assess_Res; Assess_Res -> Optimize_Gradient [label="Rs < 1.5"]; Assess_Res -> Final_Method [label="Rs >= 1.5"]; Optimize_Gradient -> Assess_Res2; Assess_Res2 -> Optimize_MP [label="Rs < 1.5"]; Assess_Res2 -> Final_Method [label="Rs >= 1.5"]; Optimize_MP -> Assess_Res3; Assess_Res3 -> Optimize_Temp [label="Rs < 1.5"]; Assess_Res3 -> Final_Method [label="Rs >= 1.5"]; Optimize_Temp -> Assess_Res4; Assess_Res4 -> Change_Column [label="Rs < 1.5"]; Assess_Res4 -> Final_Method [label="Rs >= 1.5"]; Change_Column -> Initial_Gradient [style=dashed, label="Restart Screening"]; } end_dot Caption: Systematic workflow for HPLC gradient optimization.
// Nodes Problem [label="Problem:\nPoor Resolution (Rs < 1.5)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check1 [label="Is Gradient Slope Optimized?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Action1 [label="Flatten Gradient\n(Increase run time)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check2 [label="Is Mobile Phase Selectivity\nOptimized?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Action2 [label="1. Change Organic Modifier\n(ACN <-> MeOH)\n2. Adjust pH", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check3 [label="Is Temperature Optimized?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Action3 [label="Screen Temperatures\n(e.g., 30-50°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check4 [label="Is Column Chemistry\nAppropriate?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Action4 [label="Screen Orthogonal Phases\n(Phenyl, EPG, PFP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solution [label="Resolution Achieved", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Problem -> Check1; Check1 -> Action1 [label="No"]; Action1 -> Check2 [style=dashed]; Check1 -> Check2 [label="Yes"]; Check2 -> Action2 [label="No"]; Action2 -> Check3 [style=dashed]; Check2 -> Check3 [label="Yes"]; Check3 -> Action3 [label="No"]; Action3 -> Check4 [style=dashed]; Check3 -> Check4 [label="Yes"]; Check4 -> Action4 [label="No"]; Action4 -> Solution [style=dashed]; Check4 -> Solution [label="Yes"]; } end_dot Caption: Logic tree for troubleshooting poor resolution.
Data Tables
Table 1: Recommended Starting Conditions for Method Development
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, < 3 µm, ~100 x 2.1 mm | Good first choice for reverse-phase, provides high efficiency.[6] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to ensure consistent protonation of analytes. |
| Mobile Phase B | Acetonitrile | Common organic modifier, offers good selectivity for many compounds. |
| Gradient | 10% to 90% B in 15 minutes | A broad scouting gradient to determine the elution window. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Temperature | 30°C | Ensures stable retention times and improves reproducibility.[23] |
| Detection | UV, 254 nm or PDA Scan | Nitrophenyl groups have strong UV absorbance. PDA helps identify optimal wavelength. |
| Injection Vol. | 1-5 µL | Small volume to prevent band broadening. |
Table 2: Influence of Key Parameters on Separation Selectivity
| Parameter Adjusted | Expected Impact on Selectivity | Primary Mechanism of Action |
| Gradient Slope | Low | Affects resolution primarily, not intrinsic selectivity. A flatter gradient improves separation of adjacent peaks.[11][13] |
| Organic Modifier | High | Changes solvent-analyte interactions. Acetonitrile is aprotic, while methanol is a protic, hydrogen-bonding solvent.[16] |
| Mobile Phase pH | High | Alters the ionization state of the basic morpholine group, significantly changing analyte polarity and retention.[15][17][27] |
| Temperature | Medium | Affects the thermodynamics of partitioning between mobile and stationary phases, can alter selectivity for structurally similar compounds.[23][25][28] |
| Stationary Phase | Very High | Introduces fundamentally different interaction mechanisms (e.g., π-π interactions with a Phenyl phase vs. hydrophobic interactions with C18).[4][14] |
Part 4: Experimental Protocols
Protocol 1: Systematic Gradient Optimization
This protocol provides a step-by-step workflow for refining an initial scouting gradient.
-
Perform Scouting Run: Use the starting conditions from Table 1 to determine the approximate elution time (t_R) and organic percentage (%B) for your isomers.
-
Calculate Gradient Slope (k): Use an online calculator or formula to determine the slope of your initial gradient. A good starting point for optimization is a k value around 0.2-0.3.
-
"Stretch" the Gradient: Based on the scouting run, narrow the gradient range around the eluting peaks and increase the time. For example, if isomers elute between 6 and 8 minutes (corresponding to 40-55% B), change the gradient to:
-
0-2 min: Hold at 10% B
-
2-12 min: Ramp from 10% to 65% B (this is the "stretched" portion)
-
12-13 min: Ramp to 95% B (for column wash)
-
13-15 min: Hold at 95% B
-
15-20 min: Re-equilibrate at 10% B
-
-
Iterate: Make small, systematic changes to the gradient time (e.g., ± 2 minutes) and observe the effect on resolution (Rs). Record all data.
Protocol 2: System Suitability Testing (SST)
Before analyzing any samples, you must confirm your system is performing adequately. This protocol is based on common pharmaceutical industry practices and USP guidelines.[29]
-
Prepare SST Solution: Create a solution containing all nitrophenyl morpholinone regioisomers at a known concentration.
-
Perform Replicate Injections: Make at least five replicate injections of the SST solution.
-
Evaluate Performance Parameters: Calculate the following parameters based on the results of the replicate injections. The acceptance criteria are typical starting points and should be defined in your method validation plan.[30][31]
| SST Parameter | Acceptance Criteria | Purpose |
| Resolution (Rs) | Rs ≥ 1.5 (for the critical pair) | Ensures baseline separation between the two closest eluting peaks.[21][29] |
| Tailing Factor (Tf) | 0.8 ≤ Tf ≤ 1.5 | Measures peak symmetry. Values outside this range may indicate secondary interactions.[29] |
| Repeatability (RSD%) | RSD% ≤ 2.0% for peak area and retention time | Demonstrates the precision and stability of the system over multiple injections.[29] |
-
Decision: If all SST parameters pass, the system is ready for sample analysis. If any parameter fails, troubleshoot the system (see Part 2) before proceeding.
References
- Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18). Google Cloud.
- Regulatory Affairs: What is the New FDA Guidance on Q14 Analytical Procedure Development? | Contract Pharma. (2024, April 5). Contract Pharma.
- Q14 Analytical Procedure Development | FDA. (2024, March 7). U.S. Food and Drug Administration.
- Q14 Analytical Procedure Development - Food and Drug Administration. (n.d.). U.S. Food and Drug Administration.
- How Does Column Temperature Affect HPLC Resolution? - Chrom Tech, Inc. (2025, October 28). Chrom Tech.
- The influence of column temperature on selectivity in reversed‐phase liquid chromatography for shape‐constrained solutes | Request PDF - ResearchGate. (2025, August 6). ResearchGate.
- FDA Guidance for Industry: Q14 Analytical Procedure Development - ECA Academy. (n.d.). ECA Academy.
- System suitability Requirements for a USP HPLC Method - Tips & Suggestions. (2025, November 3). Agilent Technologies.
- Effective HPLC method development - SciSpace. (n.d.). SciSpace.
- UHPLC/HPLC Method Development for Pharmaceutical-Related Substance | MAC-MOD Analytical. (n.d.). MAC-MOD Analytical.
- Temperature selectivity in reversed-phase high performance liquid chromatography. (2002, August 2). Journal of Chromatography A.
- Top Three HPLC Method Development Tips | LCGC International. (2019, November 1). LCGC International.
- What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. (2023, June 9). AZoM.
- A Complete Guide to Mobile Phase and Stationary Phase in HPLC - Labtech. (n.d.). Labtech.
- Dependence of Selectivity on Eluent Composition and Temperature in the HPLC Separation of Taxanes Using Fluorinated and Hydrocarbon Phases | Analytical Chemistry - ACS Publications. (2003, January 30). ACS Publications.
- Exploring the Different Mobile Phases in HPLC - Moravek. (2024, October 22). Moravek.
- The Role of Temperature and Column Thermostatting in Liquid Chromatography: WP71499-EN 0315S - ThermoFisher. (n.d.). Thermo Fisher Scientific.
- Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. (n.d.). Waters.
- Navigating HPLC Method Development: Tips for Success - Pharma's Almanac. (2024, January 17). Pharma's Almanac.
- Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography. (n.d.). Sigma-Aldrich.
- analytical method validation and validation of hplc | PPT - Slideshare. (n.d.). Slideshare.
- Gradient Optimization in Liquid Chromatography - Welch Materials. (2025, March 24). Welch Materials.
- The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. (2023, December 27). Welch Materials.
- 12.5: High-Performance Liquid Chromatography - Chemistry LibreTexts. (2019, June 5). Chemistry LibreTexts.
- Strategies for Method Development and Optimization in HPLC - Drawell. (2024, April 28). Drawell.
- Different Types of Stationary Phases in Liquid Chromatography - Veeprho Pharmaceuticals. (2025, August 25). Veeprho Pharmaceuticals.
- Steps involved in HPLC Method Development - Asian Journal of Pharmaceutical Research. (n.d.). Asian Journal of Pharmaceutical Research.
- The Critical Role of Mobile Phase pH in Chromatography Separations. (n.d.). Labmate Online.
- Exploring the Role of pH in HPLC Separation - Veeprho. (2025, February 1). Veeprho.
- Exploring the Role of pH in HPLC Separation - Moravek. (2024, December 3). Moravek.
- Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (2025, June 6). Phenomenex.
- What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps ? | ResearchGate. (2025, August 18). ResearchGate.
- HPLC Troubleshooting Guide - SCION Instruments. (n.d.). SCION Instruments.
- Getting the Most Out of Your Column: Optimizing Your HPLC Gradient - Bitesize Bio. (2025, June 8). Bitesize Bio.
- Technical Support Center: HPLC Separation of Nitrophenol Isomers - Benchchem. (n.d.). Benchchem.
- HPLC Troubleshooting. (n.d.). University of Rhode Island.
- Troubleshooting in HPLC: A Review - IJSDR. (n.d.). International Journal of Scientific Development and Research.
- HPLC Troubleshooting Guide. (n.d.). Advanced Chromatography Technologies.
- Analytical Method Validation: ICH and USP Perspectives - International Journal of Research and Review. (2025, August 8). International Journal of Research and Review.
- Chapter 1 Aspects of Gradient Optimization - Wiley-VCH. (n.d.). Wiley-VCH.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. contractpharma.com [contractpharma.com]
- 3. fda.gov [fda.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. veeprho.com [veeprho.com]
- 7. labtech.tn [labtech.tn]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 10. welch-us.com [welch-us.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. veeprho.com [veeprho.com]
- 13. application.wiley-vch.de [application.wiley-vch.de]
- 14. mac-mod.com [mac-mod.com]
- 15. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
- 19. HPLC Troubleshooting Guide [scioninstruments.com]
- 20. hplc.eu [hplc.eu]
- 21. scispace.com [scispace.com]
- 22. lcms.cz [lcms.cz]
- 23. chromtech.com [chromtech.com]
- 24. researchgate.net [researchgate.net]
- 25. Temperature selectivity in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. documents.thermofisher.com [documents.thermofisher.com]
- 27. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles | Waters [waters.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 30. researchgate.net [researchgate.net]
- 31. ijrrjournal.com [ijrrjournal.com]
Technical Support Center: Synthesis of 4-(3-Nitrophenyl)morpholin-3-one
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(3-Nitrophenyl)morpholin-3-one. This valuable intermediate is a key building block in the development of various pharmaceutical agents. This guide is designed to help you navigate common challenges, optimize reaction conditions, and ultimately improve the yield and purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 4-(3-Nitrophenyl)morpholin-3-one, and which is recommended?
A1: There are three main strategies for synthesizing 4-(3-Nitrophenyl)morpholin-3-one:
-
Nucleophilic Aromatic Substitution (SNA_r_): This is a direct approach involving the N-arylation of morpholin-3-one with a 1-halo-3-nitrobenzene (e.g., 1-fluoro-3-nitrobenzene or 1-chloro-3-nitrobenzene). It is often the most straightforward method but can be susceptible to low yields if not properly optimized.
-
Nitration of 4-Phenylmorpholin-3-one: This method involves the synthesis of 4-phenylmorpholin-3-one followed by nitration. While this can be a high-yielding route, it requires careful control of the nitrating conditions to manage regioselectivity and prevent over-nitration.[1][2]
-
Intramolecular Cyclization: This involves the synthesis of an open-chain precursor, such as 2-(2-chloroethoxy)-N-(3-nitrophenyl)acetamide, which is then cyclized to form the morpholinone ring, often with the aid of a base.[3]
The recommended route depends on the available starting materials and the scale of the reaction. For laboratory-scale synthesis, the Nucleophilic Aromatic Substitution method is often preferred due to its directness. For larger-scale production, the Nitration or Intramolecular Cyclization routes may be more cost-effective.
Q2: What is a realistic yield to expect for the synthesis of 4-(3-Nitrophenyl)morpholin-3-one?
A2: The expected yield can vary significantly depending on the chosen synthetic route and the level of optimization. For the N-arylation of morpholin-3-one with a nitrophenyl halide, initial yields can be as low as 17-40%.[1] However, with careful optimization of the base, solvent, and temperature, it is possible to achieve yields significantly higher than this. The intramolecular cyclization route has been reported with yields of up to 92% for a similar 4-nitrophenyl analog.[4]
Q3: What are the most critical safety precautions to take during this synthesis?
A3: Several safety hazards should be carefully managed:
-
Strong Bases: Reactions involving sodium hydride (NaH) are common. NaH is highly flammable and reacts violently with water. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon), and appropriate personal protective equipment (PPE) should be worn.
-
Nitrating Agents: The use of concentrated nitric and sulfuric acids for nitration reactions poses a significant risk. These are highly corrosive, and the reactions can be highly exothermic. The addition of nitric acid should be done slowly and at a low temperature (e.g., -10 to 0 °C) to control the reaction rate.[5]
-
Solvents: Many of the solvents used, such as dimethylformamide (DMF) and toluene, have specific health and flammability risks. Always work in a well-ventilated fume hood and consult the Safety Data Sheets (SDS) for all reagents.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, organized by the synthetic method.
Method 1: Nucleophilic Aromatic Substitution (N-arylation)
This method typically involves the reaction of morpholin-3-one with a 1-halo-3-nitrobenzene in the presence of a base.
Problem 1: Low or No Yield
| Potential Cause | Solution and Scientific Rationale |
| Insufficiently Strong Base | The pKa of the N-H bond in morpholin-3-one is approximately 23. A strong base is required for deprotonation to form the nucleophilic anion. Sodium hydride (NaH) is a common choice, but other strong bases like potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA) can also be effective. Weaker bases like potassium carbonate (K₂CO₃) may not be sufficient to drive the reaction to completion, resulting in low conversion. |
| Poor Leaving Group on the Aryl Halide | The rate of an SNAr reaction is dependent on the nature of the leaving group, with the general trend being F > Cl > Br > I.[6] This is because the rate-determining step is the initial nucleophilic attack, and the highly electronegative fluorine atom makes the ipso-carbon more electrophilic. If you are using a chloro, bromo, or iodo derivative and experiencing low yields, consider switching to 1-fluoro-3-nitrobenzene. |
| Inappropriate Solvent | Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are generally preferred for SNAr reactions. These solvents can dissolve the reactants and stabilize the charged Meisenheimer complex intermediate, thus accelerating the reaction.[7] Using a non-polar or protic solvent can significantly hinder the reaction. |
| Low Reaction Temperature | SNAr reactions often require elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish, consider increasing the temperature. However, be mindful that excessively high temperatures can lead to decomposition and the formation of byproducts. A typical temperature range is 80-120 °C. |
| Moisture in the Reaction | The presence of water can quench the strong base and hydrolyze the starting materials or product. Ensure all glassware is thoroughly dried and use anhydrous solvents. Performing the reaction under an inert atmosphere of nitrogen or argon is highly recommended, especially when using water-sensitive reagents like NaH. |
Problem 2: Formation of Multiple Byproducts
| Potential Cause | Solution and Scientific Rationale |
| Side Reactions of the Nitro Group | Under strongly basic conditions, the nitro group itself can be susceptible to side reactions. To mitigate this, use the minimum effective amount of base and consider adding it portion-wise to maintain a lower instantaneous concentration. |
| Decomposition at High Temperatures | Prolonged heating at high temperatures can lead to the decomposition of the starting materials or the desired product. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) and stop the reaction as soon as the starting material is consumed.[8] |
| Reaction with the Carbonyl Group | While less common, the carbonyl group of morpholin-3-one could potentially react under certain conditions. Ensuring that the N-H bond is fully deprotonated before significant heating begins can help to favor N-arylation over other pathways. |
Method 2: Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a powerful alternative for forming the C-N bond.
Problem: Low or No Product Formation
| Potential Cause | Solution and Scientific Rationale |
| Incorrect Catalyst/Ligand Combination | The choice of the palladium precatalyst and the phosphine ligand is critical for a successful Buchwald-Hartwig amination. For the coupling of lactams, bulky, electron-rich ligands are often required. Consider using a pre-formed catalyst like [Pd(cinnamyl)Cl]₂ with a ligand such as XPhos or RuPhos. A high-throughput screening of different catalyst/ligand combinations may be necessary to identify the optimal system for this specific transformation. |
| Catalyst Deactivation | The active Pd(0) catalyst can be sensitive to air and moisture. It is crucial to degas the solvent and perform the reaction under an inert atmosphere. Using a pre-catalyst that is more stable to air can also be beneficial. |
| Inappropriate Base | The choice of base is also important in the Buchwald-Hartwig reaction. Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[9] The base not only deprotonates the amine but also participates in the catalytic cycle. |
| Poor Substrate Reactivity | Aryl chlorides are generally less reactive than aryl bromides or iodides in Buchwald-Hartwig aminations. If you are using 1-chloro-3-nitrobenzene, you may need to use a more active catalyst system and higher reaction temperatures. Switching to 1-bromo-3-nitrobenzene could significantly improve the reaction rate and yield.[10] |
Detailed Experimental Protocols
Protocol 1: N-Arylation of Morpholin-3-one via SNAr
This protocol is adapted from procedures for the synthesis of the 4-nitro isomer and should be optimized for the 3-nitro target.
Materials:
-
Morpholin-3-one
-
1-Fluoro-3-nitrobenzene
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: Under an inert atmosphere of nitrogen, add morpholin-3-one (1.0 eq.) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a reflux condenser.
-
Deprotonation: Add anhydrous DMF to dissolve the morpholin-3-one. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq.) portion-wise, ensuring the temperature does not exceed 5 °C. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
N-Arylation: Add 1-fluoro-3-nitrobenzene (1.05 eq.) dropwise to the reaction mixture. Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or HPLC. The reaction may take several hours to reach completion.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench it by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or ethyl acetate/hexanes, to yield 4-(3-Nitrophenyl)morpholin-3-one as a solid.
Protocol 2: Intramolecular Cyclization
This protocol is based on the synthesis of a similar fluorinated nitrophenyl morpholinone.[3]
Step 1: Synthesis of 2-(2-chloroethoxy)-N-(3-nitrophenyl)acetamide
-
React 3-nitroaniline with 2-(2-chloroethoxy)acetyl chloride in the presence of a non-nucleophilic base like triethylamine in a solvent such as dichloromethane.
Step 2: Cyclization to 4-(3-Nitrophenyl)morpholin-3-one
-
Reaction Setup: In a round-bottom flask, suspend 2-(2-chloroethoxy)-N-(3-nitrophenyl)acetamide (1.0 eq.) and potassium carbonate (1.5 eq.) in acetonitrile.
-
Cyclization: Heat the mixture to reflux (approximately 82 °C) and stir vigorously for 5-7 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable solvent like ethyl acetate and wash with water to remove any remaining salts. Dry the organic layer, concentrate, and purify the crude product by recrystallization to obtain the final product.
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Arylation of Lactams
| Aryl Halide | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1-Fluoro-4-nitrobenzene | NaH | DMF | RT - 100 | ~18 | [1] |
| 1-Chloro-4-nitrobenzene | K₂CO₃ | Acetonitrile | Reflux | 92 | [4] |
| 1-Bromo-aryl | NaOt-Bu | Toluene | 100 | Varies | [11] |
| 1-Iodo-aryl | Cs₂CO₃ | Dioxane | 100 | Varies | [10] |
Visualization of Key Processes
Diagram 1: General Mechanism for SNAr Synthesis
Caption: SNAr mechanism for the synthesis of 4-(3-Nitrophenyl)morpholin-3-one.
Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Diagram 3: Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low reaction yields.
References
-
World Journal of Pharmaceutical Sciences. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. Retrieved from [Link]
-
Quickcompany. (n.d.). A Process For Preparing 4 (4 Nitrophenyl) 3 Morpholinone. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
- Google Patents. (n.d.). WO2011131316A1 - Process for preparing 4-(4-aminophenyl)morpholin-3-one.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Technical Disclosure Commons. (2025). Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Retrieved from [Link]
-
PMC. (n.d.). 4-(3-Fluoro-4-nitrophenyl)morpholin-3-one. Retrieved from [Link]
- Google Patents. (n.d.). US7598378B2 - Method for the production of 4-(4-aminophenyl)-3-morpholinone.
- Google Patents. (n.d.). WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS). Retrieved from [Link]
-
RSC Publishing. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Retrieved from [Link]
-
Johnson Matthey. (n.d.). Buchwald Hartwig amination catalysts. Retrieved from [Link]
-
Juniper Publishers. (2017). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Retrieved from [Link]
-
ResearchGate. (2020). Facile Preparation of 4-(4-Nitrophenyl)morpholin-3-one via the Acid-Catalyzed Selective Oxidation of 4-(4-Nitrophenyl)morpholine by Sodium Chlorite as the Sole Oxidant. Retrieved from [Link]
-
MDPI. (2021). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Retrieved from [Link]
-
ResearchGate. (2015). An efficient method for the synthesis of substituted N-aryl lactams. Retrieved from [Link]
-
PMC. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Retrieved from [Link]
-
Growing Science. (2015). An efficient and novel approach for the synthesis of substituted N-aryl lactams. Retrieved from [Link]
-
SciSpace. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Retrieved from [Link]
-
lookchem. (n.d.). Cas 446292-04-2,4-(4-NITROPHENYL)MORPHOLIN-3-ONE. Retrieved from [Link]
-
YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Retrieved from [Link]
-
Wiley Online Library. (2020). Synthesis of N‐aryl‐γ‐ and δ‐lactams via dehydrative cyclization/C−N‐coupling sequences. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Lactam synthesis. Retrieved from [Link]
-
ResearchGate. (2020). Optimization of the N-arylation reaction conditions: a Catalyst dosage; b Solvent; c Base. Retrieved from [Link]
- Google Patents. (n.d.). WO2020019529A1 - Preparation method for 4-(4-aminophenyl)morpholin-3-one.
-
MDPI. (2020). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (2012). 4-(4-Nitrophenyl)morpholine. Retrieved from [Link]
-
RSC Publishing. (2013). An efficient and novel approach for the synthesis of substituted N-aryl lactams. Retrieved from [Link]
-
PMC. (2012). 4-(4-Nitrophenyl)morpholine. Retrieved from [Link]
Sources
- 1. "A Process For Preparing 4 (4 Nitrophenyl) 3 Morpholinone" [quickcompany.in]
- 2. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]
- 3. 4-(3-Fluoro-4-nitrophenyl)morpholin-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. US7598378B2 - Method for the production of 4-(4-aminophenyl)-3-morpholinone - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. wjpsonline.com [wjpsonline.com]
- 9. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. scispace.com [scispace.com]
Technical Support Center: High-Sensitivity Analysis of 3-Nitrophenyl Morpholinone
Status: Active Ticket Focus: Baseline Noise & Drift Troubleshooting Applicable Compounds: 3-nitrophenyl morpholinone, 4-(4-nitrophenyl)morpholin-3-one (Rivaroxaban intermediate), and related nitro-aromatic precursors.
Executive Summary
In the analysis of 3-nitrophenyl morpholinone (a structural isomer of the critical Rivaroxaban intermediate), baseline noise is rarely a simple hardware failure. It is frequently a chemical compatibility issue driven by the strong UV absorbance of the nitro (
This guide moves beyond basic "check your lamp" advice. It dissects the specific interaction between nitro-aromatics, mobile phase additives (TFA/Formic Acid), and detection wavelengths.
Part 1: Diagnostic Workflow
Before adjusting any parameters, you must classify the noise. Use this logic flow to determine if your issue is Chemical (Solvent/Column), Physical (Pump/Degasser), or Electronic (Detector).
Visual 1: Noise Classification Decision Tree
Figure 1: Diagnostic logic for isolating the root cause of baseline disturbances based on signal topology.
Part 2: Technical Troubleshooting Modules
Module A: The "Nitro" Factor (Chemical Sources)
The Issue: The nitro group in 3-nitrophenyl morpholinone is an electron-withdrawing group that absorbs strongly in the UV region. However, users often select low wavelengths (<220 nm) to capture the morpholinone ring, inadvertently amplifying solvent noise.
Q: Why does my baseline drift upwards significantly during the gradient? A: This is likely Beer-Lambert Law mismatch between your mobile phases.
-
Mechanism: If you use Trifluoroacetic Acid (TFA) as an additive, it absorbs UV light at low wavelengths (200–215 nm). If Mobile Phase A (Water + 0.1% TFA) and Mobile Phase B (Acetonitrile + 0.1% TFA) are not perfectly balanced in absorbance, the baseline will rise as %B increases.
-
Solution:
-
Switch to Formic Acid: Formic acid has lower UV cutoff than TFA.
-
"Balanced Absorbance" Method: If you must use TFA, add slightly less TFA to the organic channel (e.g., 0.1% in Water, 0.08% in ACN) to compensate for the higher baseline absorbance of the organic solvent [1].
-
Q: I see "Ghost Peaks" or broad humps in the baseline. A: This often indicates Carryover or Late Eluters from previous injections.
-
Mechanism: Nitrophenyl morpholinones are moderately polar, but synthetic precursors (like nitro-anilines) can be sticky. They may elute in the subsequent run.
-
Protocol: Add a "Sawtooth" wash step at the end of your gradient (ramp to 95% B, hold for 3 mins, then re-equilibrate).
Module B: Hardware & Detection
The Issue: High-sensitivity analysis requires a stable optical bench. The morpholinone ring does not fluoresce, so UV sensitivity is the limiting factor.
Q: My baseline looks like "grass" (high frequency random noise). Is it the lamp? A: Perform the Static Flow Test to confirm.
-
Turn off the pump flow.[1]
-
Monitor the baseline for 5 minutes.
-
Result A: If noise persists, it is Electronic/Optical (Aging Lamp or Dirty Flow Cell windows).
-
Result B: If noise stops, it is Hydrodynamic (Mixing issues or Air bubbles).
Q: I see periodic sine waves in the baseline. A: This is Pump Pulsation or Mixing Noise .
-
Mechanism: Incomplete mixing of water and acetonitrile creates "packets" of different refractive indices passing through the flow cell.
-
Fix:
-
Pre-mix your mobile phases (e.g., A: 95% Water/5% ACN; B: 5% Water/95% ACN). This forces the pump to mix chemically similar fluids, reducing outgassing and pulsation [2].
-
Part 3: Optimized Experimental Protocols
Protocol 1: Low-Noise Mobile Phase Preparation
Improper degassing is the #1 cause of spikes in nitrophenyl analysis due to the high solubility of oxygen in the organic modifiers used for these compounds.
Visual 2: Mobile Phase Workflow
Figure 2: Mandatory preparation workflow to minimize micro-bubble formation and baseline spikes.
Protocol 2: Wavelength Selection Strategy
Do not guess the wavelength. 3-nitrophenyl morpholinone has distinct absorbance bands.
| Wavelength ( | Sensitivity | Noise Risk | Recommendation |
| 210 nm | High (detects morpholinone ring) | Critical (Solvent cutoff) | Use only with Phosphate buffers or Formic Acid. Avoid TFA. |
| 254 nm | Medium (detects Benzene ring) | Low | Standard. Good balance of signal-to-noise. |
| 270-290 nm | High (detects Nitro group | Very Low | Recommended for Specificity. Nitro groups absorb strongly here; many interferences do not. |
Part 4: Summary of Troubleshooting Actions
| Symptom | Probable Cause | Corrective Action |
| Spikes (Random) | Air bubbles in flow cell | Purge flow cell with 100% Methanol at high flow (no column). |
| Spikes (Periodic) | Pump check valve sticking | Sonicate check valves in 10% Nitric Acid or Methanol. |
| Drift (Positive) | Solvent absorbance mismatch | Balance TFA concentrations or switch to Formic Acid. |
| Drift (Negative) | Temperature fluctuation | Ensure Column Oven is ON and stable (e.g., 40°C). |
| Wandering | Column contamination | Flush column with 70:30 ACN:H2O to remove lipophilic buildup. |
References
-
Separation Science. (2024).[2] Why Your HPLC Baseline Drifts—And How to Stop It. Retrieved from
-
Agilent Technologies. (2025). Eliminating Baseline Problems in HPLC. Retrieved from
-
Phenomenex. (2025).[3][4] HPLC Troubleshooting Mini Guide - Baseline Issues. Retrieved from
-
National Institutes of Health (PMC). (2010). 4-(3-Fluoro-4-nitrophenyl)morpholin-3-one: Crystal structure and Rivaroxaban synthesis context. Retrieved from
Sources
Validation & Comparative
HPLC Retention Time Comparison: 3-Nitro vs. 4-Nitro Phenyl-Morpholinone
Topic: HPLC Separation of Nitro-Phenyl Morpholinone Regioisomers (Rivaroxaban Intermediates) Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Strategic Context
In the landscape of pharmaceutical process development—specifically in the synthesis of Factor Xa inhibitors like Rivaroxaban (Xarelto) —the separation of regioisomers is a critical quality attribute. The "3-nitro" and "4-nitro" morpholinone species typically refer to the nitration products of 4-phenylmorpholin-3-one.
-
Target Product: 4-(4-nitrophenyl)morpholin-3-one (Para-isomer).[1]
-
Critical Impurity: 4-(3-nitrophenyl)morpholin-3-one (Meta-isomer).
This guide compares the chromatographic behavior of these isomers, providing evidence-based protocols to achieve baseline resolution (
Chemical Basis of Separation
Understanding the molecular geometry and electronic distribution is the prerequisite for selecting the correct stationary phase.
| Feature | 4-Nitro Isomer (Para) | 3-Nitro Isomer (Meta) | Chromatographic Impact |
| Geometry | Linear, Planar | Kinked, Non-planar | Para allows closer packing with C18 chains (Hydrophobic interaction). |
| Electronic State | Strong Resonance Withdrawal | Inductive Withdrawal | Para ring is more electron-deficient, increasing affinity for Phenyl phases. |
| Dipole Moment | High (Linear charge separation) | Lower (Vector cancellation) | Affects solubility in aqueous mobile phases. |
| Elution Order (C18) | Late Eluter | Early Eluter | Hydrophobicity dominates; Para has larger surface area contact. |
| Elution Order (Phenyl) | Late Eluter | Early Eluter |
Method Development & Optimization
The "Selectivity Triangle" Approach
For structural isomers, changing solvent strength (
Experiment A: The Standard C18 Approach (Baseline)
-
Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus C18),
. -
Mechanism: Hydrophobic exclusion.
-
Outcome: Isomers often co-elute or show "shouldering" because the hydrophobicity difference between meta- and para-substitution is marginal.
Experiment B: The Phenyl-Hexyl Solution (Recommended)
-
Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl),
or . -
Mechanism: Hydrophobic +
- Stacking. -
Causality: The nitro group is strongly electron-withdrawing. The 4-nitro position creates a resonance structure that significantly depletes electron density from the phenyl ring. The Phenyl-Hexyl stationary phase acts as a
-base (electron donor), creating a specific retention enhancement for the 4-nitro isomer that separates it sharply from the 3-nitro isomer.
Visualizing the Separation Strategy
Figure 1: Decision tree for selecting the stationary phase. Phenyl-Hexyl is preferred for nitro-aromatic isomers.
Validated Experimental Protocol
This protocol is designed to be self-validating : the elution order is chemically predicted, and the resolution is robust against minor pH fluctuations.
Equipment & Reagents[1][2][3][4][5][6][7][8][9][10]
-
System: HPLC with UV-Vis or PDA Detector.
-
Column: Phenyl-Hexyl,
, (or equivalent). -
Mobile Phase A:
Ammonium Acetate (pH 5.0) orngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> Formic Acid in Water.[2]-
Note: Acidic pH ensures the morpholinone nitrogen remains consistent, though it is an amide and less pH-sensitive than amines.
-
-
Mobile Phase B: Methanol (MeOH).
Gradient Conditions
| Time (min) | % Mobile Phase B (MeOH) | Flow Rate (mL/min) | Interaction Phase |
| 0.0 | 10 | 1.0 | Equilibration |
| 2.0 | 10 | 1.0 | Sample Loading |
| 15.0 | 60 | 1.0 | Elution Gradient |
| 20.0 | 90 | 1.0 | Column Wash |
| 21.0 | 10 | 1.0 | Re-equilibration |
Expected Data & Performance Metrics
| Compound | Approx.[5][3][6][7][2][8][9][4][10][11][12] Retention Time (min)* | Relative Retention (RRT) |
| 3-Nitro (Meta) | 0.89 | |
| 4-Nitro (Para) | 1.00 (Reference) |
-
Resolution (
): Expect on Phenyl-Hexyl vs. on C18. -
Tailing Factor (
): (Acceptable).
*Note: Absolute times vary by system dwell volume; RRT is the constant metric.
Troubleshooting & Optimization Logic
Issue: Co-elution or Poor Resolution
-
Root Cause: If using Acetonitrile, the solvent's
-electrons are competing with the analyte for the stationary phase. -
Solution: Switch organic modifier to Methanol . Methanol is "transparent" to
- mechanisms, allowing the nitro-aromatic rings to interact fully with the phenyl ligands on the column.
Issue: Peak Tailing
-
Root Cause: Residual silanol interactions with the morpholine ring system.
-
Solution: Ensure buffer concentration is at least
. If using Formic Acid, increase to to suppress silanol ionization.
Interaction Mechanism Diagram
Figure 2: Mechanistic view of separation. The electron-deficient 4-nitro isomer interacts more strongly with the electron-rich stationary phase.
References
-
Sielc Technologies. (2018). Separation of Morpholine, 4-(4-nitrophenyl)- on Newcrom R1 HPLC column. Sielc.com. [Link]
-
Element Lab Solutions. (2019).[3] Phenyl Stationary Phases for HPLC: Separation of Nitro-aromatics. Element.com. [Link]
-
Agilent Technologies. (2012). Optimizing the Separation of Nitro-aromatics Using a Phenyl-Hexyl Column. Agilent.com. [Link]
-
Roehrig, S. et al. (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939). Journal of Medicinal Chemistry, 48(19), 5900–5908. [Link]
Sources
- 1. EP2560964A1 - Process for preparing 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]
- 2. Retention time keep changing! - Chromatography Forum [chromforum.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Separation of Morpholine, 4-(4-nitrophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. lcms.cz [lcms.cz]
- 6. sciencescholar.us [sciencescholar.us]
- 7. propulsiontechjournal.com [propulsiontechjournal.com]
- 8. 4-(4-Nitrophenyl)morpholin-3-one | 446292-04-2 | Benchchem [benchchem.com]
- 9. "A Process For Preparing 4 (4 Nitrophenyl) 3 Morpholinone" [quickcompany.in]
- 10. agilent.com [agilent.com]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. rsc.org [rsc.org]
Comprehensive Comparison Guide: Impurity Profiling of Rivaroxaban Starting Materials
As regulatory agencies (FDA, EMA, ICH) tighten thresholds for genotoxic and process-related impurities, the analytical profiling of Active Pharmaceutical Ingredient (API) starting materials has become a critical focal point in drug development. Rivaroxaban, a highly potent Factor Xa inhibitor, presents unique analytical challenges due to its complex oxazolidinone core and the polar nature of its Key Starting Materials (KSMs).
This guide objectively compares state-of-the-art analytical methodologies—ranging from traditional stability-indicating RP-HPLC to modern "Green" UHPLC and highly sensitive LC-MS/MS platforms—for the impurity profiling of Rivaroxaban starting materials. By examining the causality behind column chemistry, mobile phase selection, and detection modalities, this guide provides drug development professionals with actionable, field-proven insights.
Mechanistic Origins of Rivaroxaban Impurities
To design a robust analytical method, one must first understand the chemical origins of the target analytes. Rivaroxaban is typically synthesized using three primary starting materials:
-
KSM-1: 4-(4-aminophenyl)morpholin-3-one
-
KSM-2: (S)-epichlorohydrin (or related chiral oxazolidinone intermediates)
-
KSM-3: 5-chlorothiophene-2-carbonyl chloride
Impurities in these starting materials cascade through the synthetic pathway, leading to critical quality failures in the final API[1]. For instance, trace amounts of aniline derivatives in KSM-1 can lead to the formation of highly carcinogenic N-nitrosamines or genotoxic 4-(4-morpholinyl)-aniline[2][3]. Furthermore, the enantiomeric purity of KSM-2 is paramount, as stereoinversion leads to the pharmacologically inactive (R)-Rivaroxaban[1].
Figure 1: Rivaroxaban synthesis pathway and the cascade of starting material impurities.
Comparative Analysis of Analytical Platforms
Selecting the appropriate analytical platform requires balancing resolution, sensitivity, and environmental sustainability. Below is a comparison of three distinct approaches used in the industry today.
A. Traditional RP-HPLC-UV (Stability-Indicating)
The conventional approach utilizes standard C18 columns (e.g., Thermo Hypersil ODS) with phosphate buffers. While this provides excellent theoretical plate counts (>2000) and baseline resolution for up to 11 degradation products and process impurities[4], the use of non-volatile potassium phosphate renders this method incompatible with Mass Spectrometry (MS).
B. Green UHPLC-UV (AMGS Optimized)
Driven by the Analytical Method Greenness Score (AMGS), modern methods replace toxic acetonitrile with renewable ethanol. To counteract the poor retention of polar starting materials (like KSM-1) in standard C18 columns, High-Strength Silica (HSS) T3 stationary phases are employed. The HSS T3 phase resists pore dewetting (phase collapse) under the highly aqueous initial conditions (5% organic) required to retain polar KSMs[5].
C. LC-MS/MS (Genotoxic Trace Profiling)
For genotoxic impurities such as N-nitrosamines or 4-(4-morpholinyl)-aniline, UV detection lacks the required sensitivity. LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode achieves nanogram-level Limits of Quantitation (LOQ)[3]. This method mandates volatile buffers (e.g., formic acid) to prevent ion source fouling and promote efficient protonation
Quantitative Performance Comparison
| Parameter | Traditional RP-HPLC (C18)[4] | Green UHPLC (HSS T3)[5] | LC-MS/MS (C18 E)[3] |
| Primary Target | Bulk process impurities | Routine QC & KSM profiling | Trace genotoxic impurities |
| Mobile Phase | ACN / Potassium Phosphate | Ethanol / Water (No additives) | Methanol / 0.1% Formic Acid |
| Run Time | ~15-20 minutes | ~25 minutes (Gradient) | ~10 minutes |
| Sensitivity (LOQ) | 1.0 ppm (UV 249 nm) | ~0.5 ppm (UV 250 nm) | Nanogram level (MRM mode) |
| MS Compatibility | No (Phosphate buffer) | Yes (Volatile solvents) | Yes (Native design) |
| Greenness (AMGS) | Poor (High toxicity) | Excellent (Renewable solvent) | Moderate |
Experimental Protocols & Self-Validating Systems
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. System Suitability Testing (SST) criteria are embedded within the workflows to guarantee that the chromatographic system is fit for purpose before sample analysis begins.
Protocol 1: Green UHPLC Profiling of Rivaroxaban and KSMs
Objective: Separate Rivaroxaban from its starting material impurities using a sustainable ethanol gradient.
1. Chromatographic Setup:
-
Column: Waters XSelect Premier HSS T3 (4.6 × 100 mm, 3.5 µm). Causality: The T3 bonding allows for 100% aqueous compatibility without phase collapse, critical for retaining the highly polar 4-(4-aminophenyl)morpholin-3-one.
-
Mobile Phase A: HPLC-grade Water.
-
Mobile Phase B: HPLC-grade Ethanol.
-
Flow Rate: 1.0 mL/min. (Note: Ethanol has a higher viscosity than acetonitrile; monitor system backpressure to ensure it does not exceed column limits).
-
Detection: UV at 250 nm.
2. Gradient Program:
-
0.0 - 16.43 min: Linear gradient from 5% B to 95% B.
-
16.43 - 19.19 min: Hold at 95% B (Column wash).
-
19.19 - 25.0 min: Return to 5% B (Re-equilibration).
3. Sample Preparation:
-
Prepare a mixed standard solution containing 0.5 mg/mL Rivaroxaban and 10 µg/mL of each KSM/impurity in a 40:60 (v/v) Water:Acetonitrile diluent[5].
4. Self-Validation (SST Criteria):
-
Inject the standard solution in six replicates.
-
Acceptance: The %RSD of the Rivaroxaban peak area must be
2.0%. The resolution ( ) between the closest eluting starting material impurity and the API peak must be 2.0.
Protocol 2: LC-MS/MS Quantification of Trace Genotoxic Impurities
Objective: Quantify 4-(4-morpholinyl)-aniline and N-nitrosamine derivatives at nanogram levels.
1. Chromatographic & MS Setup:
-
Column: VD-Spher100 C18 E (150 mm × 4.6 mm, 3 µm) or equivalent[3].
-
Mobile Phase: Isocratic elution using 0.1% aqueous Formic Acid : Methanol (50:50, v/v). Causality: Formic acid acts as an ion-pairing agent that improves peak shape while simultaneously donating protons to enhance ESI+ ionization efficiency.
-
Flow Rate: 0.6 mL/min.
-
Ionization Source: ESI in positive ion mode.
-
Capillary Voltage: 3.5 kV; Desolvation Temp: 400 °C.
2. Sample Preparation:
-
Weigh the Rivaroxaban sample and dissolve in Dimethyl Sulfoxide (DMSO) to achieve a concentration of 2.5 mg/mL[2]. Causality: Rivaroxaban has low aqueous solubility; DMSO ensures complete dissolution without causing precipitation upon injection into the mobile phase.
3. Self-Validation (SST Criteria):
-
Analyze a blank DMSO injection to rule out matrix interference or carryover.
-
Inject a Limit of Quantitation (LOQ) standard (e.g., 0.125 µg/mL of 4-(4-morpholinyl)-aniline).
-
Acceptance: The Signal-to-Noise (S/N) ratio for the impurity peak must be
10:1.
Conclusion
The impurity profiling of Rivaroxaban starting materials requires a nuanced approach tailored to the specific chemical nature of the target analytes. For routine process control and bulk impurity screening, transitioning from traditional phosphate-buffered RP-HPLC to AMGS-optimized Green UHPLC utilizing HSS T3 columns offers a highly retentive, sustainable, and MS-compatible alternative. However, when screening for highly regulated, trace-level genotoxic impurities originating from KSM-1 (such as morpholinyl-anilines and nitrosamines), LC-MS/MS remains the absolute gold standard due to its unparalleled sensitivity and specificity.
References
-
Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO)® Source: PMC / nih.gov URL:[Link]
-
Creating Greener HPLC Methods as Measured by the AMGS Metric: A Case Study of Improving USP Monograph Methods Source: Waters Corporation URL:[Link]
-
A Critical N-Nitrosamine Impurity of Anticoagulant Drug, Rivaroxaban: Synthesis, Characterization, Development of LC–MS/MS Method for Nanogram Level Quantification Source: ResearchGate / Chromatographia URL:[Link]
- CN114216976A - Method for determining potential genotoxic impurities in rivaroxaban by high performance liquid chromatography Source: Google Patents URL
-
Synthesis and Characterization of Chiral Impurities of Rivaroxaban, Used as an Anticoagulant Drug Source: ResearchGate URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN114216976A - Method for determining potential genotoxic impurities in rivaroxaban by high performance liquid chromatography - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO)® - PMC [pmc.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
Part 1: The Anatomy of a Trustworthy Certificate of Analysis
An In-Depth Technical Guide to the Generation and Interpretation of a Certificate of Analysis for 4-(3-Nitrophenyl)morpholin-3-one
Prepared by a Senior Application Scientist
For researchers, scientists, and drug development professionals, the integrity of a chemical reference standard is paramount. The Certificate of Analysis (CoA) is the primary document that attests to the identity, purity, and quality of a specific batch of material.[1][2] It is not merely a "report card"; it is a foundational document that ensures the reliability and reproducibility of experimental data.[1] This guide provides an in-depth, expert-led exploration of the generation of a comprehensive CoA for the 4-(3-Nitrophenyl)morpholin-3-one standard, a key impurity related to the novel antithrombotic agent Rivaroxaban.[3]
This document moves beyond a simple listing of tests. It explains the scientific rationale behind the selection of analytical techniques, provides detailed experimental protocols, and compares orthogonal methods to illustrate how a trustworthy, self-validating CoA is constructed.
A CoA is a formal quality document that provides detailed information about a specific batch or lot of a chemical product.[1][4] Its purpose is to certify that the material has been tested against pre-defined specifications and meets the required quality standards.[2] For a reference standard, which serves as a benchmark for qualitative and quantitative analyses, the CoA must be comprehensive and transparent.[5][6]
A robust CoA for 4-(3-Nitrophenyl)morpholin-3-one will invariably contain the following sections:
-
Product Identification: Includes the chemical name, CAS number, molecular formula, and molecular weight.[2]
-
Batch Information: A unique lot number for complete traceability.[1][2]
-
Analytical Data: The core of the CoA, this section details the results of various analytical tests against their established specifications.[1]
-
Authorization: The signature of a qualified professional from the quality control department, confirming the accuracy of the data.[7]
Table 1: Essential Product Information for 4-(3-Nitrophenyl)morpholin-3-one
| Parameter | Value | Source(s) |
| Chemical Name | 4-(3-Nitrophenyl)morpholin-3-one | [3] |
| CAS Number | 845729-43-3 | [3] |
| Molecular Formula | C₁₀H₁₀N₂O₄ | [8][9][10] |
| Molecular Weight | 222.20 g/mol | [8][10][11] |
| Typical Appearance | Off-White to Yellow Solid | [12][13] |
Part 2: The Core Analytical Workflow for CoA Generation
The generation of a CoA is a systematic process designed to unequivocally confirm the material's identity and quantify its purity. This is achieved through a multi-technique, or "orthogonal," approach, where different analytical methods based on different chemical principles are used to measure the same attribute. This builds confidence and ensures the data is scientifically sound.[14]
Below is a diagram illustrating the comprehensive workflow for characterizing a new batch of 4-(3-Nitrophenyl)morpholin-3-one reference standard.
Caption: High-level workflow for CoA generation of a reference standard.
Identity Confirmation: Is the Material What It Claims to Be?
The first and most critical step is to confirm the chemical structure of the material. A combination of spectroscopic techniques is employed for an unambiguous assignment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Considered the gold standard for structural elucidation, NMR provides a detailed map of the carbon-hydrogen framework.[14]
-
¹H NMR : Identifies the number, connectivity, and chemical environment of all hydrogen atoms in the molecule. For 4-(3-Nitrophenyl)morpholin-3-one, one would expect distinct signals for the aromatic protons on the nitrophenyl ring and the aliphatic protons of the morpholinone ring.
-
¹³C NMR : Provides information about the carbon skeleton of the molecule.
-
Causality : The precise chemical shifts and coupling patterns are a unique fingerprint of the molecule's structure. Any deviation would indicate either an incorrect structure or the presence of significant impurities.
-
-
Mass Spectrometry (MS) : This technique determines the molecular weight of the compound by ionizing the molecule and measuring its mass-to-charge ratio.[14] The result must match the theoretical molecular weight calculated from the molecular formula (222.20 Da). High-resolution mass spectrometry (HRMS) can provide an extremely accurate mass measurement, further confirming the elemental composition.
-
Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[12] For this compound, the FTIR spectrum should show characteristic absorption bands for:
-
Aromatic C-H bonds
-
Nitro group (N-O stretching)
-
Amide carbonyl (C=O stretching) in the morpholinone ring
-
C-O-C ether linkage
-
Purity Assessment and Impurity Profiling
Purity is a critical parameter for a reference standard. The goal is not only to determine the percentage of the main component but also to identify and quantify any impurities.
-
High-Performance Liquid Chromatography (HPLC) : HPLC is the most widely used technique for purity assessment in the pharmaceutical industry.[14] A reversed-phase HPLC method with UV detection is typically employed.
-
Principle : The method separates the main compound from any impurities based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
-
Output : The result is a chromatogram where the area of the main peak, relative to the total area of all peaks, gives the chromatographic purity (often expressed as "area %"). This method is highly effective for detecting process-related impurities (e.g., starting materials, by-products) and degradation products.[14]
-
Assay Determination: Quantifying the Main Component
While HPLC provides a purity value, the "assay" is the definitive measure of the mass content of the substance. It accounts for non-chromatophoric impurities that HPLC-UV might not detect, such as water and residual solvents.
-
Mass Balance Approach (Recommended) : This is a robust and widely accepted method for assigning the assay of a reference standard. It is a self-validating system where the assay is determined by subtracting the measured amounts of all impurities from 100%.
-
Formula : Assay (%) = 100% - (% Water) - (% Residual Solvents) - (% Non-Volatile Residue/Inorganic Impurities)
-
Key Inputs :
-
Water Content : Determined by Karl Fischer titration, a highly specific and accurate method for water quantification.
-
Residual Solvents : Measured using Headspace Gas Chromatography-Mass Spectrometry (GC-MS), which can detect and quantify volatile organic solvents used during synthesis and purification.
-
Non-Volatile Residue : Determined by ashing (Residue on Ignition), which measures the amount of inorganic impurities.
-
-
-
Quantitative NMR (qNMR) : An alternative and powerful primary method for assay determination.[14]
-
Principle : A precise mass of the 4-(3-Nitrophenyl)morpholin-3-one sample is mixed with a precise mass of a certified internal standard (e.g., maleic acid). The ¹H NMR spectrum is recorded, and the integral ratio of a specific, well-resolved signal from the analyte to a signal from the internal standard is used to calculate the analyte's exact concentration and, therefore, its assay.
-
Advantage : qNMR is a direct measurement method that does not rely on the response factor of the analyte, making it highly accurate.
-
Part 3: Comparison of Key Analytical Methodologies
The choice of analytical technique is driven by the specific information required. For a reference standard, using orthogonal methods is crucial for cross-validation.
Sources
- 1. alliancechemical.com [alliancechemical.com]
- 2. What is a Certificate of Analysis (CoA) ? - CIKLab [ciklab.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. datacor.com [datacor.com]
- 5. pharmtech.com [pharmtech.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. Certificate of Analysis in 2024:Definition & Key Requirement [finbyz.tech]
- 8. 4-(4-Nitrophenyl)-3-morpholinone | CAS 446292-04-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 9. CAS 446292-04-2: 4-(4-Nitrophenyl)-3-morpholinone [cymitquimica.com]
- 10. apicule.com [apicule.com]
- 11. 4-(4-Nitrophenyl)-morpholin-3-ON | C10H10N2O4 | CID 11447375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. 4-(4-NITROPHENYL)MORPHOLIN-3-ONE manufacturers and suppliers in india [chemicalbook.com]
- 14. resolvemass.ca [resolvemass.ca]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of 4-(3-Nitrophenyl)morpholin-3-one
As researchers and scientists at the forefront of drug development, our commitment to safety is as paramount as our pursuit of innovation. The handling of novel chemical entities requires a proactive and informed approach to personal and environmental protection. This guide provides essential safety and logistical information for the handling and disposal of 4-(3-Nitrophenyl)morpholin-3-one, a compound whose hazard profile necessitates careful consideration. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this directive is built upon a conservative assessment of its structural components: the nitroaromatic phenyl ring and the morpholin-3-one core. This approach ensures a high margin of safety in all laboratory operations.
Understanding the Hazard Landscape
The toxicological profile of 4-(3-Nitrophenyl)morpholin-3-one can be inferred from its constituent parts. The nitrophenyl group is a well-known structural alert for potential health hazards. Aromatic nitro compounds are often associated with skin and eye irritation, and some are suspected of more severe health effects with prolonged exposure.[1][2] Similarly, the morpholine moiety, particularly in its oxidized form as a morpholinone, can present risks of skin and eye irritation.[3][4] Therefore, a cautious approach assuming the compound is a skin and eye irritant, and a potential respiratory irritant, is warranted.[5][6][7]
I. Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is the most critical step in mitigating exposure risks. All handling of 4-(3-Nitrophenyl)morpholin-3-one, especially in its solid, powdered form, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]
Table 1: Recommended Personal Protective Equipment
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant nitrile gloves (minimum thickness of 4 mil). For prolonged handling, consider double-gloving or using thicker gloves.[6][7] | To prevent direct skin contact with the potentially irritating compound. |
| Eye Protection | Chemical splash goggles that meet ANSI Z87.1 standards.[8] A face shield should be worn in conjunction with goggles when handling larger quantities or if there is a significant splash risk.[8][9] | To protect the eyes from dust particles and accidental splashes. |
| Lab Coat | A clean, buttoned, flame-resistant lab coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator may be necessary if handling the compound outside of a fume hood is unavoidable.[10][11] | To prevent the inhalation of fine powder, which can cause respiratory irritation.[6][7] |
| Footwear | Closed-toe, chemical-resistant shoes. | To protect feet from potential spills. |
II. Operational Plan: From Receipt to Experiment
A systematic workflow is essential for the safe handling of any chemical. The following step-by-step guide outlines the key procedures for working with 4-(3-Nitrophenyl)morpholin-3-one.
Experimental Workflow
Caption: A logical workflow for handling 4-(3-Nitrophenyl)morpholin-3-one.
Step-by-Step Handling Protocol
-
Preparation:
-
Before entering the laboratory, ensure you are familiar with the location and operation of all safety equipment, including safety showers, eyewash stations, and fire extinguishers.
-
Don the appropriate PPE as outlined in Table 1.
-
Prepare your designated chemical fume hood by ensuring the sash is at the appropriate height and the airflow is optimal. Cover the work surface with absorbent, disposable bench paper.
-
-
Weighing and Transfer:
-
When weighing the solid compound, use a draft shield or conduct the weighing within the fume hood to prevent the dispersal of fine particles.[10]
-
Use anti-static weigh paper or a tared container to minimize the risk of spills.
-
Carefully transfer the compound to your reaction vessel using a spatula. Avoid creating dust.
-
-
In-Experiment Handling:
-
All subsequent manipulations, such as dissolving the compound or running reactions, must be performed within the chemical fume hood.
-
Keep all containers of 4-(3-Nitrophenyl)morpholin-3-one sealed when not in use.
-
-
Post-Experiment Decontamination:
-
Thoroughly decontaminate all glassware and equipment that came into contact with the compound. A suitable solvent wash followed by a detergent and water rinse is recommended.
-
Wipe down the surfaces of the fume hood and any contaminated equipment with a suitable cleaning agent.
-
III. Spill Management and Disposal Plan
Accidents can happen, and a well-defined spill and disposal plan is a critical component of laboratory safety.
Spill Response
-
Small Spills (within a fume hood):
-
Ensure you are wearing your full PPE.
-
Contain the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials such as paper towels to absorb the initial spill.[12]
-
Carefully scoop the absorbed material into a clearly labeled hazardous waste container.[1]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.[12]
-
-
Large Spills (outside a fume hood):
-
Evacuate the immediate area and alert your colleagues and the laboratory supervisor.
-
If the spill is significant, contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Prevent the spread of the spill and restrict access to the area.
-
Waste Disposal
The disposal of 4-(3-Nitrophenyl)morpholin-3-one and any materials contaminated with it must be handled as hazardous chemical waste.
-
Waste Segregation:
-
Collect all solid waste, including contaminated gloves, weigh paper, and absorbent materials, in a dedicated, sealed, and clearly labeled hazardous waste container.[1]
-
Liquid waste containing the compound should be collected in a separate, compatible, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[13][14]
-
-
Labeling:
-
The waste container label must include the full chemical name, "4-(3-Nitrophenyl)morpholin-3-one," and appropriate hazard warnings (e.g., "Irritant," "Handle with Caution").
-
-
Disposal:
By adhering to these guidelines, researchers can confidently and safely work with 4-(3-Nitrophenyl)morpholin-3-one, ensuring the integrity of their research and the well-being of themselves and their colleagues.
References
- Benchchem. (n.d.). Essential Procedures for the Safe Disposal of 1-(3-Nitrophenyl)-2-nitropropene.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Nitrophenols.
- Benchchem. (n.d.). Proper Disposal of 1-(4-Nitrophenyl)propane-1,2,3-triol: A Guide for Laboratory Professionals.
- Benchchem. (n.d.). Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-(4-Nitrophenyl)morpholine.
- Unknown Source. (2021). Safety Data Sheet.
- University of Wisconsin-Madison. (n.d.). Chemical Waste Name or Mixtures.
- Fisher Scientific. (2025). Safety Data Sheet: Morpholin-3-one.
- TCI Chemicals. (2018). Safety Data Sheet: 4-(4-Nitrophenyl)morpholine.
- Santa Cruz Biotechnology. (n.d.). Safety Data Sheet: 4-Nitrophenol.
- CHEMM. (2026). Personal Protective Equipment (PPE).
- MilliporeSigma. (2025). Safety Data Sheet: 3-Nitrophenol.
- Angene Chemical. (2021). Safety Data Sheet: 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one.
- CymitQuimica. (2026). Safety Data Sheet.
- Carl ROTH. (n.d.). Safety Data Sheet: Morpholine.
- Benchchem. (n.d.). Safe Disposal of 4-(6-Hydrazinylpyrimidin-4-yl)morpholine: A Comprehensive Guide for Laboratory Professionals.
- Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment.
- Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
- American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
- Carl ROTH. (n.d.). Safety Data Sheet: Morpholine.
- MDPI. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions.
- Nipissing University. (2019). Hazardous Materials Disposal Guide.
- Technion Israel Institute of Technology. (n.d.). Chemical Waste Management Guide.
- ResearchGate. (n.d.). Safe Handling of Cannulas and Needles in Chemistry Laboratories.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. fishersci.com [fishersci.com]
- 6. angenechemical.com [angenechemical.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. americanchemistry.com [americanchemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. nipissingu.ca [nipissingu.ca]
- 14. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. chemview.epa.gov [chemview.epa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
